molecular formula C18H32N4O10 B604948 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane CAS No. 2086689-05-4

2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane

Cat. No.: B604948
CAS No.: 2086689-05-4
M. Wt: 464.5 g/mol
InChI Key: NIEBYMXGDWQDQN-UHFFFAOYSA-N
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Description

2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane is a branched PEG derivative with a terminal azide group and two terminal carbozylic acids. The azide group enables PEGylation via Click Chemistry. The terminal carboxylic acids can be reacted with primary amino groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Properties

IUPAC Name

3-[2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-(2-carboxyethoxy)propoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O10/c19-22-20-4-8-29-10-12-30-11-9-28-5-1-16(23)21-15(13-31-6-2-17(24)25)14-32-7-3-18(26)27/h15H,1-14H2,(H,21,23)(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEBYMXGDWQDQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCN=[N+]=[N-])C(=O)NC(COCCC(=O)O)COCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201112385
Record name Propanoic acid, 3-[[15-azido-2-[(2-carboxyethoxy)methyl]-4-oxo-7,10,13-trioxa-3-azapentadec-1-yl]oxy]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2086689-05-4
Record name Propanoic acid, 3-[[15-azido-2-[(2-carboxyethoxy)methyl]-4-oxo-7,10,13-trioxa-3-azapentadec-1-yl]oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2086689-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[[15-azido-2-[(2-carboxyethoxy)methyl]-4-oxo-7,10,13-trioxa-3-azapentadec-1-yl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201112385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane: A Versatile Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental methodologies related to 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane. This versatile, polyethylene glycol (PEG)-based bifunctional linker is a critical tool in the synthesis of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

This compound is a heterobifunctional linker featuring a terminal azide group and two carboxylic acid moieties. The azide group allows for highly specific "click chemistry" reactions, while the carboxyl groups can be readily conjugated to primary amines. The integrated PEG3 spacer enhances the molecule's solubility and provides flexibility to the resulting conjugate.

PropertyValue
Molecular Formula C18H32N4O10[1]
Molecular Weight 464.5 g/mol [1][2][3]
CAS Number 2086689-05-4[1][4][5]
Purity Typically ≥98%[1][2][3]
Appearance Solid
Storage Conditions -20°C[1]
Shipping Ambient Temperature[1]

Applications in Drug Development

The unique trifunctional nature of this linker, with one azide and two carboxylic acid groups, makes it an invaluable reagent for the synthesis of complex bioconjugates.

PROTAC Synthesis: This linker is ideally suited for the construction of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[6][7] The dual carboxylic acid groups can be conjugated to amine functionalities on a ligand for a target protein or an E3 ubiquitin ligase. The azide then serves as a versatile handle for coupling to the other half of the PROTAC molecule, which has been modified with an alkyne, via a click chemistry reaction.[6][8][9]

Bioconjugation and PEGylation: The molecule can be used as a branched PEGylation reagent. The carboxylic acid groups can be activated to react with primary amines on proteins, peptides, or other molecules. The azide group allows for the subsequent attachment of other functionalities, such as fluorescent dyes, imaging agents, or targeting ligands, through click chemistry.[1][10]

Signaling Pathways and Experimental Workflows

The primary role of this compound is as a linker in the formation of PROTACs, which hijack the cell's ubiquitin-proteasome system.

PROTAC_Pathway cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex binds Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI facilitates ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome targeted for degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI degrades

PROTAC-mediated protein degradation pathway.

A general workflow for the synthesis of a PROTAC using this linker involves a modular, multi-step process.

PROTAC_Synthesis_Workflow cluster_1 PROTAC Synthesis Workflow Start Start Materials: - Ligand 1 (amine-functionalized) - Ligand 2 (alkyne-functionalized) - Azido-PEG3-dicarboxylic acid linker Step1 Step 1: Amide Coupling Activate dicarboxylic acids of linker React with amine on Ligand 1 Start->Step1 Step2 Step 2: Click Chemistry (CuAAC or SPAAC) React azide intermediate with alkyne on Ligand 2 Purification1 Purification Step1->Purification1 Intermediate Intermediate: Azide-PEG3-Ligand 1 Intermediate->Step2 Purification2 Purification Step2->Purification2 Final_PROTAC Final PROTAC Molecule Purification1->Intermediate Purification2->Final_PROTAC

General experimental workflow for PROTAC synthesis.

Experimental Protocols

The following are representative experimental protocols for the key reactions involving this compound. These should be optimized for specific applications.

Protocol 1: Amide Coupling of Carboxylic Acids to a Primary Amine

This protocol describes the reaction of the two carboxylic acid groups with a primary amine-containing molecule (e.g., a protein ligand) in the presence of an activating agent like HATU or EDC.[1][11]

Materials:

  • This compound

  • Amine-containing molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl Sulfoxide)

  • Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Reagent Preparation: Dissolve the amine-containing molecule in anhydrous DMF. In a separate vial, dissolve this compound (typically 1.1-1.5 molar equivalents) in anhydrous DMF.

  • Activation: To the linker solution, add HATU (1.2 equivalents) and DIPEA (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acids.

  • Conjugation: Add the activated linker solution to the solution of the amine-containing molecule.

  • Incubation: Allow the reaction to proceed at room temperature for 2-12 hours, or overnight at 4°C, with gentle stirring. Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS).

  • Quenching: (Optional) Quench the reaction by adding the quenching buffer.

  • Purification: Purify the resulting azide-functionalized conjugate using a suitable method such as preparative HPLC or flash column chromatography.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of the azide-functionalized intermediate to an alkyne-containing molecule.[6][9]

CuAAC_Reaction Azide R1-N3 (Azide) Triazole R1-Triazole-R2 (Stable Linkage) Azide->Triazole Alkyne R2-C≡CH (Terminal Alkyne) Alkyne->Triazole Catalyst Cu(I) Catalyst (e.g., CuSO4 + Na Ascorbate) Catalyst->Triazole catalyzes

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials:

  • Azide-functionalized molecule (from Protocol 1)

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper ligand (e.g., THPTA - Tris(3-hydroxypropyltriazolylmethyl)amine)

  • Reaction buffer (e.g., PBS, pH 7.4, or a mixture of t-BuOH/H₂O)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Reagent Preparation: Prepare stock solutions: 20 mM CuSO₄ in deionized water, 50 mM THPTA in deionized water, and a fresh 100 mM solution of sodium ascorbate in deionized water. Dissolve the azide and alkyne-containing molecules in the chosen reaction buffer.

  • Reaction Setup: In a reaction vessel, combine the azide-functionalized molecule and the alkyne-containing molecule (typically 1.1-1.5 molar equivalents of the alkyne).

  • Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions.

  • Reaction Initiation: Add the catalyst premix to the reaction mixture. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the final conjugate by a suitable method like preparative HPLC.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click chemistry reaction with a strained alkyne, such as DBCO or BCN.[6][9]

SPAAC_Reaction Azide R1-N3 (Azide) Triazole R1-Triazole-R2 (Stable Linkage) Azide->Triazole Strained_Alkyne R2-Cyclooctyne (e.g., DBCO, BCN) Strained_Alkyne->Triazole

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Materials:

  • Azide-functionalized molecule (from Protocol 1)

  • Strained alkyne-containing molecule (e.g., DBCO- or BCN-functionalized)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation: Dissolve the azide-functionalized molecule and the strained alkyne-containing molecule in the reaction buffer.

  • Reaction Setup: In a reaction vessel, combine the azide-functionalized molecule with a slight molar excess (typically 1.5-3 equivalents) of the strained alkyne-containing molecule.

  • Incubation: Incubate the reaction at room temperature for 2-12 hours, or at 4°C for 12-24 hours. The reaction progress can be monitored by LC-MS.

  • Purification: Once the reaction is complete, purify the final conjugate to remove unreacted reagents, for example, by using size-exclusion chromatography.

Conclusion

This compound is a highly valuable and versatile chemical tool for the synthesis of complex biomolecular constructs. Its well-defined structure, featuring orthogonal reactive handles and a hydrophilic spacer, facilitates a modular and efficient approach to the development of novel therapeutics and diagnostics, particularly in the rapidly advancing field of targeted protein degradation. The protocols provided herein serve as a guide for researchers to harness the potential of this linker in their drug discovery and development endeavors.

References

An In-depth Technical Guide to 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane is a heterobifunctional crosslinker integral to the advancement of modern bioconjugation and targeted protein degradation. Its unique architecture, featuring a terminal azide group, a central triethylene glycol (PEG3) spacer, and two terminal carboxylic acid moieties, offers a versatile platform for the synthesis of complex biomolecules, most notably Proteolysis Targeting Chimeras (PROTACs). The PEG linker enhances aqueous solubility and provides spatial separation between conjugated molecules, while the azide and carboxylic acid functional groups allow for sequential, orthogonal conjugation chemistries.[1][2][3][4] This guide provides a comprehensive overview of the physical properties, applications, and relevant experimental methodologies for this compound.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. While specific experimental values for properties such as melting point and density are not widely published for this specialized reagent, the provided data is based on information from various chemical suppliers.

PropertyValueReference(s)
CAS Number 2086689-05-4[2][4][5]
Molecular Formula C₁₈H₃₂N₄O₁₀[2][4]
Molecular Weight 464.47 g/mol [2][4]
Appearance Solid[6]
Purity Typically ≥98%[2][4]
Solubility Soluble in organic solvents like DMSO and DMF.[7][8]
Storage Conditions -20°C[2][4]
Shipping Conditions Ambient Temperature[2][4]

Applications in Drug Discovery and Bioconjugation

The unique trifunctional nature of this compound makes it a valuable tool in several advanced applications, most notably in the development of PROTACs.[1][9]

PROTAC Linker

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[10] This linker serves as the bridge connecting the POI-binding ligand and the E3 ligase-binding ligand.[11] The two carboxylic acid groups can be coupled to amine-functionalized ligands, while the azide group can be conjugated to an alkyne-functionalized ligand via "click chemistry."[1][12]

Bioconjugation and Click Chemistry

The terminal azide group is a key functional moiety for "click chemistry," a class of biocompatible, highly efficient, and specific reactions.[12][13] The azide can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne to form a stable triazole linkage.[12] Alternatively, it can participate in a strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained alkyne, such as dibenzocyclooctyne (DBCO), eliminating the need for a copper catalyst which can be toxic to cells.[12]

The dicarboxylic acid functionality allows for the conjugation to primary amines on biomolecules, such as lysine residues on proteins, through the formation of stable amide bonds.[4][14] This reaction is typically facilitated by carbodiimide coupling agents like EDC or HATU.[4][14]

Experimental Protocols and Methodologies

Protocol 1: Amide Bond Formation with Primary Amines

This protocol describes the conjugation of the carboxylic acid groups of the linker to a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or small molecule ligand)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.2-8.0 for biomolecules)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

Procedure:

  • Activation of Carboxylic Acids: Dissolve this compound in anhydrous DMF or DMSO. Add 1.1 equivalents of EDC and 1.1 equivalents of NHS for each carboxylic acid group to be activated. Stir the reaction mixture at room temperature for 30-60 minutes.

  • Conjugation to Amine: Add the activated linker solution to a solution of the amine-containing molecule in an appropriate buffer. The molar ratio of the linker to the amine will depend on the desired degree of labeling.

  • Reaction Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching: Stop the reaction by adding a quenching solution to consume any unreacted NHS esters.

  • Purification: Purify the conjugate using an appropriate method, such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC, to remove excess reagents.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide group of the linker to an alkyne-functionalized molecule.

Materials:

  • Azide-functionalized molecule (the product from Protocol 1)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)

Procedure:

  • Reaction Setup: Dissolve the azide-functionalized molecule and the alkyne-functionalized molecule in the reaction solvent.

  • Catalyst Preparation: In a separate tube, prepare a fresh solution of sodium ascorbate. In another tube, premix CuSO₄ and THPTA.

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/THPTA solution.

  • Incubation: Stir the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or TLC.

  • Purification: Purify the final conjugate by an appropriate method to remove the copper catalyst and other reagents.

Visualizing Workflows and Pathways

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves a sequential conjugation strategy. First, the dicarboxylic acid moieties are coupled to an amine-functionalized E3 ligase ligand. Subsequently, the azide group is conjugated to an alkyne-functionalized protein of interest (POI) ligand via click chemistry.

PROTAC_Synthesis_Workflow linker 2-(Azido-PEG3-amido)-1,3- bis(carboxylethoxy)propane intermediate Azide-Linker-E3 Ligase Intermediate linker->intermediate Amide Coupling (EDC/NHS) e3_ligand Amine-functionalized E3 Ligase Ligand e3_ligand->intermediate poi_ligand Alkyne-functionalized POI Ligand protac Final PROTAC Molecule poi_ligand->protac intermediate->protac CuAAC Click Chemistry (CuSO₄, NaAsc)

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

PROTAC-Mediated Protein Degradation Pathway

Once synthesized, the PROTAC molecule mediates the degradation of the target protein by hijacking the cell's ubiquitin-proteasome system.

PROTAC_Degradation_Pathway cluster_cell Cellular Environment protac PROTAC ternary_complex POI-PROTAC-E3 Ternary Complex protac->ternary_complex Binds POI & E3 poi Target Protein (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination Ubiquitin Transfer ubiquitination->protac PROTAC Recycling proteasome 26S Proteasome ubiquitination->proteasome Recognition degraded_poi Degraded POI (Peptides) proteasome->degraded_poi Degradation

Caption: The mechanism of action for PROTAC-mediated protein degradation.

References

An In-depth Technical Guide to the Synthesis of 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane is a heterobifunctional, branched polyethylene glycol (PEG) linker of significant interest in the fields of bioconjugation and drug development. It is a key component in the construction of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, thereby inducing the degradation of the target protein.[1][2] The molecule features a central 2-amino-1,3-propanediol core, an azide-terminated PEG3 arm for "click" chemistry applications, and two terminal carboxylic acid groups for conjugation to amine-containing molecules.[3][4] This guide provides a comprehensive overview of a plausible synthetic route for this linker, including detailed experimental protocols, quantitative data, and workflow visualizations.

Core Structure and Properties

The unique architecture of this compound offers several advantages for the construction of complex biomolecules. The azide group provides a bioorthogonal handle for selective modification via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions.[4] The two carboxylic acid moieties allow for the attachment of two molecules of interest through stable amide bonds.[3] The hydrophilic PEG3 spacer enhances the aqueous solubility and provides flexibility to the resulting conjugate.

PropertyValue
Molecular Formula C18H32N4O10
Molecular Weight 464.47 g/mol
Appearance Predicted to be a solid or oil
Reactive Groups 1 x Azide, 2 x Carboxylic Acid
Purity >95% (typical for commercial grade)
Solubility Soluble in water and polar organic solvents

Synthetic Workflow

The synthesis of this compound can be logically approached in a two-stage process. The first stage involves the synthesis of the core intermediate, 2-Amino-1,3-bis(carboxylethoxy)propane. The second stage is the amide coupling of this intermediate with Azido-PEG3-acid.

Synthesis_Workflow Synthesis Workflow cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Amide Coupling A 2-Amino-1,3-propanediol C Michael Addition A->C B Ethyl Acrylate B->C D Diester Intermediate C->D E Hydrolysis D->E F 2-Amino-1,3-bis(carboxylethoxy)propane E->F H Amide Coupling (e.g., HATU) F->H G Azido-PEG3-acid G->H I This compound H->I

A diagram illustrating the two-stage synthesis of the target molecule.

Experimental Protocols

The following protocols are based on established chemical transformations and provide a detailed methodology for the synthesis of this compound.

Stage 1: Synthesis of 2-Amino-1,3-bis(carboxylethoxy)propane

Step 1.1: Michael Addition of 2-Amino-1,3-propanediol with Ethyl Acrylate

This step involves the conjugate addition of the primary amine of 2-amino-1,3-propanediol to two equivalents of ethyl acrylate.

Materials:

  • 2-Amino-1,3-propanediol

  • Ethyl acrylate

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 2-amino-1,3-propanediol (1.0 eq.) in methanol.

  • To the stirred solution, add ethyl acrylate (2.2 eq.) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude diester intermediate. This intermediate can be used in the next step without further purification.

Step 1.2: Hydrolysis of the Diester Intermediate

The ethyl ester groups of the intermediate are hydrolyzed to carboxylic acids using a base.

Materials:

  • Crude diester intermediate from Step 1.1

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the crude diester intermediate in an aqueous solution of sodium hydroxide (excess).

  • Stir the mixture at room temperature for 4-8 hours, or until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture in an ice bath and carefully acidify to a pH of approximately 2-3 with a hydrochloric acid solution.

  • The aqueous solution containing the product, 2-Amino-1,3-bis(carboxylethoxy)propane, can be concentrated under reduced pressure. The resulting product is often isolated as its hydrochloride salt.[5][6]

Stage 2: Amide Coupling with Azido-PEG3-acid

This step involves the formation of an amide bond between the primary amine of 2-Amino-1,3-bis(carboxylethoxy)propane and the carboxylic acid of Azido-PEG3-acid using a coupling agent such as HATU.

Materials:

  • 2-Amino-1,3-bis(carboxylethoxy)propane hydrochloride

  • Azido-PEG3-acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve Azido-PEG3-acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Add DIPEA (2.0 eq.) to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve 2-Amino-1,3-bis(carboxylethoxy)propane hydrochloride (1.0 eq.) in anhydrous DMF and add DIPEA (1.0 eq.) to neutralize the hydrochloride salt.

  • Add the solution of the amine to the activated Azido-PEG3-acid solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the final product, this compound.

Application in PROTAC Signaling

The synthesized linker is a critical component in the formation of PROTACs, which hijack the ubiquitin-proteasome system to induce the degradation of a target protein.

PROTAC_Pathway PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (Linker Conjugate) PROTAC->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation

A diagram of the PROTAC-mediated protein degradation pathway.

Conclusion

This technical guide outlines a robust and plausible synthetic pathway for this compound, a valuable heterobifunctional linker for advanced applications in drug discovery and development. The provided experimental protocols, based on established chemical principles, offer a solid foundation for researchers to synthesize this key molecule for their specific needs. The modular nature of the synthesis allows for potential modifications to the PEG linker length or the terminal functional groups to suit various research objectives.

References

branched azide PEG linker for bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Branched Azide PEG Linkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of branched azide polyethylene glycol (PEG) linkers, a critical component in modern bioconjugation strategies. We will delve into their core attributes, comparative performance against linear counterparts, and detailed methodologies for their application, with a particular focus on their role in constructing advanced biotherapeutics like antibody-drug conjugates (ADCs).

Branched PEG linkers are multi-arm PEG reagents that have become indispensable in bioconjugation.[1] Their unique architecture offers several advantages over traditional linear linkers, primarily by enabling the attachment of multiple functional molecules at a single conjugation site.[1][2] This is particularly valuable in the development of ADCs, where achieving a higher drug-to-antibody ratio (DAR) without compromising the antibody's integrity is a key objective.[1][2]

The incorporation of azide (-N3) functionalities provides a bioorthogonal handle for "click chemistry," specifically the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] This allows for the precise and stable ligation of alkyne-containing molecules, such as therapeutic payloads or imaging agents.[3]

Furthermore, many branched azide PEG linkers are heterobifunctional, possessing other reactive groups like N-hydroxysuccinimide (NHS) esters for facile reaction with primary amines (e.g., lysine residues on proteins) or Boc-protected amines for controlled, sequential conjugation steps.[3][5] The inherent properties of the PEG component itself contribute to enhanced solubility, reduced immunogenicity, and improved pharmacokinetic profiles of the resulting bioconjugate.[2][6]

Core Compound Specifications and Properties

A variety of branched azide PEG linkers are commercially available, each with specific properties tailored for different applications. A representative example is N-(Azido-PEG2)-N-Boc-PEG3-NHS ester.[3]

PropertyValueSource(s)
CAS Number 2093153-85-4[3]
Molecular Formula C24H41N5O11[3]
Molecular Weight 575.6 g/mol [3]
Purity Typically ≥95% - 98%[3]
Appearance Varies (often a solid or oil)[3]
Storage Conditions Store at -20°C, desiccated[3]
Solubility Soluble in organic solvents such as DMSO and DMF[3]

Performance Comparison: Branched vs. Linear PEG Linkers

The strategic advantage of a branched PEG linker lies in its three-dimensional structure, which can confer superior properties to the bioconjugate compared to a linear PEG chain.[5]

Hydrodynamic Radius

The branched structure creates a larger hydrodynamic volume compared to a linear PEG of the same molecular weight, which is a critical factor in reducing renal clearance and prolonging circulation half-life.[6]

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA-3.5
Linear54.2
Linear105.2
Linear206.1
Branched206.4
Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[6]
In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)

The architecture of the linker can significantly impact the cytotoxic activity of an ADC. Studies have shown that the length of the branched linker is a critical factor, with longer linkers potentially leading to higher potency.[2]

Linker ArchitectureADC ConfigurationIC50 (ng/mL) on HER2-positive cell lines
Short BranchedHomogeneous DAR 6~100
Long BranchedHomogeneous DAR 6~10
HeterogeneousConventional DAR 6~10
Data extracted from Grygorash et al., 2022, highlighting the impact of linker length on ADC potency.[2] The data indicates that the ADC with the longer branched linker exhibited significantly higher potency (lower IC50 value).[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of branched azide PEG linkers in bioconjugation.

Boc Deprotection of a PEG Linker

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose a primary amine.

Materials:

  • N-Boc-N-bis(PEG3-azide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-N-bis(PEG3-azide) in a 1:1 mixture of TFA and DCM (a typical concentration is 10-20 mg/mL).[4]

  • Stir the reaction mixture at room temperature for 1-2 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[4]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[4]

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.[4]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.[4]

  • Evaporate the solvent to obtain the deprotected N-amino-N-bis(PEG3-azide).[4]

Conjugation of an NHS Ester-Functionalized Branched PEG Linker to a Protein

This protocol describes the conjugation of the linker to a protein containing primary amines.[3]

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • N-(Azido-PEG2)-N-Boc-PEG3-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation: Immediately before use, dissolve the N-(Azido-PEG2)-N-Boc-PEG3-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM. The NHS ester is moisture-sensitive.[3]

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer.[3]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[3]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Optimization of incubation times and temperature may be required.[3]

  • Quenching: Add the quenching buffer to stop the reaction.

  • Purification: Purify the conjugate using a desalting column or dialysis to remove unreacted linker and quenching reagents.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction between an azide-functionalized molecule and an alkyne-containing molecule.[3]

Materials:

  • Azide-labeled molecule

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared)

  • Ligand (e.g., THPTA or TBTA) (optional but recommended)

  • Reaction buffer

Procedure:

  • Reactant Preparation: Dissolve the azide-labeled molecule and a slight molar excess (1.1-1.5 equivalents) of the alkyne-containing molecule in the reaction buffer.[3]

  • Catalyst Preparation: Prepare fresh stock solutions of CuSO4 and sodium ascorbate.[3]

  • Reaction Initiation: To the mixture of the azide and alkyne, add CuSO4 to a final concentration of 0.1-1 mM. If using a ligand, pre-mix it with the CuSO4.[3]

  • Reduction: Add sodium ascorbate to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) species.[3]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the final conjugate to remove the copper catalyst and other reagents.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is ideal for reactions involving live cells or other copper-sensitive systems.[4]

Materials:

  • Azide-labeled molecule

  • Cyclooctyne-modified molecule (e.g., DBCO-functionalized payload)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cyclooctyne-modified molecule with the reaction buffer.[4]

  • Add the azide-labeled molecule to achieve a 3-5 fold molar excess per cyclooctyne group.[4]

  • Incubation: Gently mix the reaction and incubate at 4°C for 4-24 hours or at room temperature for 2-12 hours.[4]

  • Purification: Purify the final conjugate using size-exclusion chromatography (SEC) to remove excess reagents.[4]

Visualizations

Experimental Workflows and Logical Relationships

The following diagrams illustrate key decision-making processes and workflows in bioconjugation utilizing branched azide PEG linkers.

experimental_workflow start Start: Biomolecule & Payload linker_prep Prepare Branched Azide PEG Linker start->linker_prep conjugation1 Conjugate Linker to Biomolecule (e.g., via NHS ester) linker_prep->conjugation1 purification1 Purify Biomolecule-Linker Conjugate conjugation1->purification1 conjugation2 Conjugate Payload to Linker (via Click Chemistry) purification1->conjugation2 purification2 Final Purification of Bioconjugate conjugation2->purification2 end End: Purified Bioconjugate purification2->end

Caption: General experimental workflow for bioconjugation.

click_chemistry_decision start Is the biomolecule sensitive to copper? cuaac Use CuAAC (Copper-Catalyzed) start->cuaac No spaac Use SPAAC (Strain-Promoted) start->spaac Yes

Caption: Decision pathway for choosing a click chemistry method.

adc_signaling_pathway adc Antibody-Drug Conjugate (ADC) receptor Target Cell Receptor adc->receptor Binding internalization Internalization receptor->internalization lysosome Lysosome internalization->lysosome payload_release Payload Release lysosome->payload_release Linker Cleavage cellular_target Intracellular Target payload_release->cellular_target apoptosis Cell Death (Apoptosis) cellular_target->apoptosis

References

An In-depth Technical Guide on the Aqueous Solubility of 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane, a heterobifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. Given the absence of specific quantitative solubility data for this compound in publicly available literature, this document outlines the expected solubility based on structurally similar molecules, details factors influencing solubility, and provides robust experimental protocols for its determination.

Introduction to this compound

This compound is a valuable chemical tool used in bioconjugation and drug development.[1][2] Its structure features a central propane backbone, a short polyethylene glycol (PEG3) spacer, a terminal azide group for "click chemistry," and two terminal carboxylic acid groups for amide bond formation.[1][2] The incorporation of a PEG linker is a well-established strategy to improve the aqueous solubility and pharmacokinetic properties of molecules.[3][4][5][6] The hydrophilic nature of the PEG chain is known to enhance the solubility of conjugated molecules in aqueous environments.[3][4][5][6]

Expected Solubility in Aqueous Buffers

While specific quantitative data for this compound is not available, the solubility of structurally related azido-PEG-acid linkers is generally described as high in aqueous media. The presence of the hydrophilic PEG3 spacer and two ionizable carboxylic acid groups suggests that the compound will exhibit good solubility in common aqueous buffers, particularly at neutral to alkaline pH where the carboxylic acids are deprotonated.

Factors Influencing Aqueous Solubility:

  • pH: The solubility of this compound is expected to be pH-dependent. At pH values above the pKa of the carboxylic acid groups (typically around 4-5), the carboxylates will be deprotonated, increasing the molecule's polarity and enhancing its solubility in water.

  • Buffer Composition and Ionic Strength: The type of buffer salts and their concentration can influence solubility. While moderate salt concentrations (e.g., physiological saline) are generally well-tolerated, very high salt concentrations may lead to a "salting-out" effect, reducing solubility.

  • Temperature: The solubility of most PEG derivatives tends to increase with a rise in temperature.[7]

  • Presence of Organic Co-solvents: The addition of water-miscible organic solvents like DMSO or ethanol can further increase the solubility.

Solubility Data of Structurally Similar Compounds

The following table summarizes the qualitative and, where available, quantitative solubility information for structurally analogous PEG linkers. This data provides a reasonable expectation for the behavior of this compound.

Compound NameMolecular StructureSolventSolubility DescriptionReference(s)
Azido-PEG3-carboxylic acidAzide-(PEG)3-COOHAqueous MediaHydrophilic and suitable for the synthesis of water-soluble conjugates.[8]
Azido-PEG12-acidAzide-(PEG)12-COOHAqueous MediaThe hydrophilic PEG spacer increases solubility in aqueous media.[9]
Azide-PEG-AzideAzide-(PEG)n-AzideWater, Aqueous BufferSoluble.[10]
N-(acid-PEG4)-N-bis(PEG4-azide)Acid-(PEG)4-N-((PEG)4-Azide)2Aqueous MediaPEG linkers provide high aqueous solubility.[11]

Note: This table is intended to provide an estimate of solubility based on similar compounds. The actual solubility of this compound should be determined experimentally.

Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[12]

Materials:

  • This compound

  • Aqueous buffers of interest (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Citrate buffer pH 5.0)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Microcentrifuge

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or other quantitative analytical method.

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial.

    • Record the initial mass of the compound.

    • Add a known volume of the desired aqueous buffer to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

    • Allow the mixture to equilibrate for 24-48 hours. This extended time ensures that the solution reaches saturation.[12]

  • Phase Separation:

    • After equilibration, remove the vials and let them stand to allow the excess solid to settle.

    • For complete separation, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.[12]

  • Sample Collection and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Filter the supernatant through a syringe filter to remove any remaining microparticulates.

    • Prepare a series of dilutions of the filtered supernatant with the same buffer.

    • Quantify the concentration of the dissolved compound in the diluted samples using a validated HPLC method or another suitable analytical technique.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original undiluted supernatant based on the dilutions and the analytical results.

    • The resulting concentration is the equilibrium solubility of the compound in the specific buffer at the tested temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of aqueous solubility using the shake-flask method.

G A Add Excess Compound to Vial B Add Known Volume of Aqueous Buffer A->B C Equilibrate on Shaker (24-48h at constant temp) B->C D Centrifuge to Pellet Undissolved Solid C->D E Collect and Filter Supernatant D->E F Quantify Concentration (e.g., by HPLC) E->F G Calculate Solubility (e.g., in mg/mL or M) F->G

References

Methodological & Application

Application Notes and Protocols for the Use of 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule that connects the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and overall efficacy. This document provides detailed application notes and protocols for the use of 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane , a heterobifunctional linker, in the development of ADCs.

This particular linker features a short polyethylene glycol (PEG3) spacer to enhance hydrophilicity, an azide group for bioorthogonal "click" chemistry, and two carboxylic acid moieties that can be activated for conjugation.[1][2][3] The PEG spacer can improve the solubility of the ADC, which is especially beneficial when working with hydrophobic payloads, potentially leading to reduced aggregation and improved pharmacokinetic profiles.[4][5][][7] The azide handle allows for a highly specific and efficient conjugation reaction with an alkyne-modified component (either the drug or the antibody) via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3] The presence of two carboxylic acid groups offers the potential for a dual-drug conjugation or a branched linker architecture.

Data Presentation

Disclaimer: The following quantitative data is extrapolated from studies on ADCs utilizing similar short PEG linkers. Direct experimental data for this compound in an ADC construct is not widely available in published literature. The data is intended to be representative of the expected performance characteristics.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats

LinkerADC ConstructClearance Rate (mL/day/kg)Half-life (t½) (hours)
Non-PEGylatedTrastuzumab-DM1High~100
PEG3 (Expected) Trastuzumab-DM1 Moderate ~120-140
PEG8Trastuzumab-DM1Low>150
PEG24Trastuzumab-DM1Very Low>200

This table illustrates that the inclusion of a PEG linker generally decreases the clearance rate and prolongs the half-life of an ADC. A shorter PEG linker like PEG3 is expected to provide a moderate improvement in pharmacokinetics.[4][8]

Table 2: In Vitro Cytotoxicity of a HER2-Targeting ADC with Different Linkers

Linker TypeCell Line (HER2+)IC50 (ng/mL)
SMCC (Non-PEGylated)SK-BR-315
PEG3 (Expected) SK-BR-3 18-25
PEG10BT-47430

The inclusion of a PEG linker can sometimes lead to a slight reduction in in vitro cytotoxicity (higher IC50), potentially due to steric hindrance at the target cell. However, this is often offset by improved in vivo efficacy due to better pharmacokinetics.[5][9]

Table 3: Comparison of Clearance Rates for High DAR ADCs with Linear vs. Branched PEG Linkers

Linker Architecture (DAR 8)ADC ConstructClearance Rate (mL/day/kg)
Linear (L-PEG24)Trastuzumab-DM1High
Branched (Pendant, P-(PEG12)2) Trastuzumab-DM1 Low

This table highlights that a branched PEG architecture, which can be potentially achieved with the dual carboxylate functionality of the specified linker, can be more effective at reducing the clearance rate of ADCs with a high drug-to-antibody ratio (DAR).[4]

Experimental Protocols

The synthesis of an ADC using this compound can be approached in two primary ways, depending on the modification of the drug and antibody. Below are generalized protocols for both strategies.

Protocol 1: Antibody Modification with the Linker and Conjugation to an Alkyne-Drug

This protocol describes the activation of the linker's carboxylic acids for reaction with lysine residues on the antibody, followed by a click chemistry reaction with an alkyne-functionalized cytotoxic drug.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Alkyne-functionalized cytotoxic drug (e.g., Alkyne-MMAE)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Desalting columns (e.g., Sephadex G-25)

  • Reaction tubes and standard laboratory equipment

Procedure:

Part A: Antibody Modification with the Azido-PEG3 Linker

  • Antibody Preparation: Ensure the antibody solution is at a concentration of 5-10 mg/mL in an amine-free buffer like PBS at pH 7.4. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.

  • Linker Activation:

    • Immediately before use, dissolve this compound, EDC, and NHS in anhydrous DMSO to prepare stock solutions (e.g., 100 mM).

    • In a separate tube, mix the linker, EDC, and NHS in a 1:2:2 molar ratio in DMSO. Allow the activation to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the activated linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

  • Purification of Azide-Modified Antibody:

    • Remove the excess, unreacted linker and activation reagents by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

    • Collect the fractions containing the purified azide-modified antibody.

    • Determine the protein concentration (e.g., by BCA assay) and the degree of labeling (DOL) if a quantifiable method is available.

Part B: Click Chemistry Conjugation to Alkyne-Drug (CuAAC)

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-modified drug in DMSO.

    • Prepare a 100 mM solution of CuSO₄ in water.

    • Prepare a 200 mM solution of THPTA in water.

    • Prepare a fresh 100 mM solution of sodium ascorbate in water.

  • Conjugation Reaction:

    • In a reaction tube, combine the azide-modified antibody (at 5-10 mg/mL in PBS) with a 5-10 molar excess of the alkyne-modified drug.

    • Prepare the copper(I) catalyst by mixing CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for 5 minutes.

    • Add the Cu(I)/THPTA complex to the reaction mixture to a final copper concentration of 100-200 µM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-2 mM.

    • Incubate the reaction at room temperature for 2-4 hours, protected from light.

  • Purification of the ADC:

    • Purify the ADC using a size-exclusion chromatography (SEC) column to remove unreacted drug, linker, and catalyst.

    • Collect the high molecular weight fractions corresponding to the ADC.

    • Perform buffer exchange into a suitable formulation buffer (e.g., PBS).

Protocol 2: Drug Modification with the Linker and Conjugation to a Modified Antibody

This protocol involves first conjugating the linker to an amine-containing drug, followed by conjugation to an alkyne-modified antibody.

Materials:

  • Amine-containing cytotoxic drug

  • This compound

  • EDC and NHS

  • Anhydrous DMSO or DMF

  • Alkyne-modified antibody (prepared using standard protocols, e.g., with a DBCO-NHS ester)

  • PBS, pH 7.4

  • Size-Exclusion Chromatography (SEC) system

  • Reverse-phase HPLC system

Procedure:

Part A: Synthesis of the Azido-PEG3-Drug Conjugate

  • Drug-Linker Conjugation:

    • Dissolve the amine-containing drug and this compound in anhydrous DMSO.

    • Activate one of the carboxylic acids on the linker using EDC and NHS as described in Protocol 1, Part A, Step 2. A 1:1 molar ratio of drug to linker is a good starting point.

    • Add the activated linker to the drug solution and let it react for 2-4 hours at room temperature.

  • Purification:

    • Purify the azido-PEG3-drug conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product. Confirm the identity and purity by mass spectrometry.

Part B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Antibody Preparation: The antibody should be pre-functionalized with a strained alkyne, such as DBCO.

  • Click Chemistry Reaction:

    • Add a 1.5- to 5-fold molar excess of the azido-PEG3-drug solution (from Part A) to the DBCO-modified antibody solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, with gentle agitation.

  • Purification of the ADC:

    • Purify the ADC using an SEC column to remove the unreacted drug-linker complex.

    • Collect the fractions corresponding to the monomeric ADC peak.

    • Characterize the final ADC for Drug-to-Antibody Ratio (DAR), aggregation, and purity.

Characterization of the ADC

  • Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules per antibody can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

  • Aggregation Analysis: Size Exclusion Chromatography (SEC) is used to determine the percentage of monomeric ADC and to quantify any high molecular weight aggregates.

  • In Vitro Cytotoxicity Assay: The potency of the ADC is assessed using cell-based assays (e.g., MTT or CellTiter-Glo) on antigen-positive and antigen-negative cell lines to determine the IC50 value.[10]

  • In Vivo Efficacy Study: The anti-tumor activity of the ADC is evaluated in a relevant animal model, typically a xenograft model with human tumor cells expressing the target antigen.[11]

Visualizations

G cluster_synthesis ADC Synthesis Workflow cluster_modification Component Modification cluster_conjugation Conjugation cluster_characterization Characterization mAb Monoclonal Antibody azide_mAb Azide-modified Antibody mAb->azide_mAb Conjugation with activated linker linker 2-(Azido-PEG3-amido)-1,3- bis(carboxylethoxy)propane activated_linker Activated Linker (e.g., NHS ester) linker->activated_linker Activation (EDC/NHS) drug Cytotoxic Drug alkyne_drug Alkyne-modified Drug drug->alkyne_drug Modification activated_linker->azide_mAb ADC Antibody-Drug Conjugate alkyne_drug->ADC azide_mAb->ADC Click Chemistry (CuAAC or SPAAC) DAR DAR Determination (HIC/MS) ADC->DAR Aggregation Aggregation Analysis (SEC) ADC->Aggregation Cytotoxicity In Vitro Cytotoxicity (IC50) ADC->Cytotoxicity InVivo In Vivo Efficacy ADC->InVivo

Caption: Experimental workflow for ADC synthesis and characterization.

G cluster_pathway Mechanism of Action of an ADC with a Microtubule Inhibitor Payload ADC Antibody-Drug Conjugate Receptor Tumor Cell Surface Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload (e.g., MMAE) Lysosome->Payload Linker Cleavage Tubulin Tubulin Dimers Payload->Tubulin Inhibition of Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis

Caption: Signaling pathway of ADC-mediated cytotoxicity.

References

Application Notes: Attaching 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the covalent attachment of the bifunctional linker, 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane, to proteins. This linker possesses two distinct reactive functionalities: two carboxyl groups for primary amine coupling and a terminal azide for bioorthogonal "click" chemistry. This allows for a versatile, two-step conjugation strategy.

The primary method for attaching the linker to the protein is through the activation of its carboxyl groups using carbodiimide chemistry, specifically with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), to form stable amide bonds with the primary amines (e.g., lysine residues) on the protein surface. The remaining azide group can then be used for subsequent downstream applications, such as the attachment of alkyne-modified reporter molecules, drugs, or other biomolecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.

Experimental Protocols

This protocol is divided into two main stages:

  • Protein Modification: Activation of the linker's carboxyl groups and conjugation to the protein's primary amines.

  • Purification: Removal of excess, unreacted linker and coupling reagents.

Materials
  • Target protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • This compound linker

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Protocol 1: Protein Conjugation via Amide Bond Formation

This protocol details the steps for conjugating the carboxyl groups of the linker to the primary amines of the protein.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the this compound linker in DMSO or DMF.

    • Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or water. Note: EDC is moisture-sensitive; prepare fresh or store desiccated.

  • Linker Activation:

    • In a microcentrifuge tube, combine the linker stock solution with EDC and NHS in Activation Buffer. The molar ratio of Linker:EDC:NHS should be approximately 1:2:5.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl groups of the linker.

  • Protein Conjugation:

    • Dissolve the target protein in the reaction buffer (e.g., PBS, pH 7.2-7.5). The optimal protein concentration is typically 1-10 mg/mL.

    • Add the activated linker solution to the protein solution. The molar excess of the linker over the protein will depend on the number of available amines and the desired degree of labeling. A starting point is a 10 to 50-fold molar excess.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Reaction Quenching:

    • To quench the reaction and hydrolyze any unreacted NHS esters, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using size-exclusion chromatography (SEC).

Quantitative Data Summary

The efficiency of the conjugation reaction can be influenced by several factors. The following table summarizes key parameters and their typical ranges for successful protein modification.

ParameterRecommended RangeNotes
Molar Ratio (Linker:Protein) 10:1 to 50:1The optimal ratio depends on the number of accessible primary amines on the protein and the desired degree of labeling.
Molar Ratio (EDC:Linker) 2:1 to 5:1A molar excess of EDC is required to efficiently activate the carboxyl groups of the linker.
Molar Ratio (NHS:EDC) 1:1 to 2.5:1NHS is used to stabilize the activated carboxyl group, increasing the efficiency of the reaction with amines.
Reaction pH 7.2 - 8.0This pH range is optimal for the reaction between NHS-activated carboxyls and primary amines.
Reaction Temperature 4°C to Room TemperatureLower temperatures (4°C) can be used to minimize protein degradation during longer incubation times.
Reaction Time 2 hours to OvernightLonger reaction times may increase the degree of labeling but can also lead to protein aggregation or degradation.

Diagrams

experimental_workflow cluster_activation Linker Activation cluster_conjugation Protein Conjugation cluster_purification Purification cluster_click_chemistry Downstream Application (Optional) Linker Azido-PEG3-Carboxyl Linker Activated_Linker NHS-activated Linker Linker->Activated_Linker Activation Buffer (MES, pH 6.0) EDC_NHS EDC + NHS EDC_NHS->Activated_Linker Conjugation Incubation (RT, 2-4h or 4°C, overnight) Activated_Linker->Conjugation Protein Target Protein (with primary amines) Protein->Conjugation Azide_Protein Azide-labeled Protein Conjugation->Azide_Protein Purification Dialysis or SEC Azide_Protein->Purification Purified_Product Purified Azide-Protein Conjugate Purification->Purified_Product Click_Reaction CuAAC Click Chemistry Purified_Product->Click_Reaction Alkyne_Molecule Alkyne-modified Molecule Alkyne_Molecule->Click_Reaction Final_Conjugate Final Bioconjugate Click_Reaction->Final_Conjugate

Caption: Experimental workflow for protein conjugation.

logical_relationship cluster_reactants Reactants cluster_reagents Coupling Reagents cluster_products Products Linker Linker (-COOH) Conjugate Protein-Linker Conjugate (Amide Bond) Linker->Conjugate Protein Protein (-NH2) Protein->Conjugate EDC EDC EDC->Conjugate activates NHS NHS NHS->Conjugate stabilizes Byproducts Byproducts Conjugate->Byproducts generates

Caption: Key components in the conjugation reaction.

Application Notes and Protocols for 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical component, profoundly influencing the physicochemical properties, cell permeability, and degradation efficiency of the PROTAC.

This document provides detailed application notes and protocols for the use of 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane , a versatile, PEG-based bifunctional linker, in the synthesis and development of PROTACs. This linker is designed with a terminal azide group for "click chemistry" conjugation and two terminal carboxylic acid groups for standard amide bond formation, offering a modular and efficient approach to PROTAC assembly.

Physicochemical Properties

The key properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₈H₃₂N₄O₁₀
Molecular Weight 464.47 g/mol
CAS Number 2086689-05-4
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO, and other polar organic solvents
Reactive Groups 1x Azide, 2x Carboxylic Acid

PROTAC Synthesis Strategy

The trifunctional nature of this linker allows for a convergent and modular synthesis of PROTACs. The two carboxylic acid groups can be coupled to amine-functionalized ligands (either for the POI or the E3 ligase) via amide bond formation. The azide group serves as a handle for the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction to connect the third component.[1][2]

A general workflow for PROTAC synthesis using this linker is depicted below.

G cluster_0 PROTAC Assembly Workflow A Amine-functionalized E3 Ligase Ligand C Amide Coupling (HATU/DIPEA) A->C B This compound B->C D Azide-Linker-E3 Ligase Intermediate C->D F CuAAC Click Chemistry (CuSO4, NaAsc) D->F E Alkyne-functionalized POI Ligand E->F G Crude PROTAC F->G H Purification (Preparative HPLC) G->H I Pure PROTAC H->I J Characterization (LC-MS, NMR) I->J

A general workflow for PROTAC synthesis.

Experimental Protocols

Protocol 1: Amide Coupling of E3 Ligase Ligand to the Linker

This protocol describes the coupling of an amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) to one of the carboxylic acid groups of the linker.

Reagents and Materials:

  • Amine-functionalized E3 Ligase Ligand (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere, dissolve the amine-functionalized E3 ligase ligand and this compound in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add HATU to the reaction mixture and stir at 0°C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% LiCl solution, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the azide-linker-E3 ligase intermediate.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the click chemistry reaction to conjugate the azide-linker-E3 ligase intermediate with an alkyne-functionalized POI ligand.

Reagents and Materials:

  • Azide-Linker-E3 Ligase Intermediate (1.0 eq)

  • Alkyne-functionalized POI Ligand (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.3 eq)

  • Solvent: 1:1 mixture of t-Butanol and water or DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the azide-linker-E3 ligase intermediate and the alkyne-functionalized POI ligand in the chosen solvent system.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.

  • Add a freshly prepared aqueous solution of CuSO₄·5H₂O.

  • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is typically complete when LC-MS analysis shows consumption of the starting materials.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude PROTAC by preparative reverse-phase HPLC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

PROTAC Evaluation: In Vitro Degradation Assay

Once the PROTAC is synthesized and purified, its biological activity must be assessed. The following protocol describes a general method for evaluating the degradation of a target protein in a cellular context using Western blotting.

Protocol 3: Western Blot for Protein Degradation

Reagents and Materials:

  • Human cell line expressing the target protein

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed the appropriate cell line in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with a primary antibody for a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein remaining relative to the vehicle control to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Signaling Pathway

PROTACs function by hijacking the ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, which is then recognized and degraded by the 26S proteasome.

G cluster_1 PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling PolyUb Poly-ubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Representative Data

The performance of a PROTAC is highly dependent on the linker's length and composition. The following table provides hypothetical, yet representative, data for a series of PROTACs targeting a hypothetical Protein Y, illustrating how linker modifications can impact degradation efficiency.

PROTAC IDLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-AAzido-PEG2 -amido-bis(carboxylethoxy)propane15075
PROTAC-BAzido-PEG3 -amido-bis(carboxylethoxy)propane2595
PROTAC-CAzido-PEG4 -amido-bis(carboxylethoxy)propane8088

This data is for illustrative purposes only and demonstrates the importance of linker optimization in PROTAC development.

Conclusion

The this compound linker is a valuable and versatile tool for the modular synthesis of PROTACs. The combination of robust amide coupling and highly efficient click chemistry provides a powerful workflow for the rapid generation and optimization of PROTAC libraries. The protocols and principles outlined in these application notes offer a comprehensive guide for researchers to successfully incorporate this linker into their targeted protein degradation programs.

References

Application Notes and Protocols for Developing Targeted Drug Delivery Systems with 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Targeted drug delivery systems are designed to increase the concentration of a therapeutic agent at a specific site in the body, such as a tumor, while minimizing off-target effects and systemic toxicity.[1][2][3] The development of such systems often relies on multifunctional linkers that can covalently attach targeting moieties, therapeutic payloads, and nanoparticle carriers.[4] 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane is a heterotrifunctional linker designed for this purpose. Its key features include:

  • An Azide Group (N₃): Enables highly efficient and bio-orthogonal "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), for the attachment of alkyne-modified molecules.[5][6]

  • Two Carboxylic Acid Groups (-COOH): Allow for the covalent conjugation to primary amines via stable amide bond formation, typically using carbodiimide chemistry (EDC/NHS).[7][8]

  • A PEG3 Spacer: A short polyethylene glycol chain that enhances water solubility, reduces steric hindrance, and improves the biocompatibility of the final conjugate by minimizing immunogenicity.[4][9]

This document provides detailed application notes and protocols for utilizing this compound to construct a targeted nanoparticle-based drug delivery system.

Application Note: Construction of a Targeted Nanoparticle Drug Delivery System

This application note describes a strategy for creating a targeted drug delivery system using amine-functionalized nanoparticles (e.g., iron oxide or silica nanoparticles) as the core. The linker is first attached to the nanoparticle surface via its two carboxyl groups. The azide group on the linker then serves as a handle for attaching an alkyne-modified targeting ligand. A separate, alkyne-modified therapeutic drug can also be attached in the same or a subsequent step.

Logical Workflow for Nanoparticle Functionalization

The overall process involves a multi-step synthetic and purification workflow to assemble the final targeted nanoparticle. Each step requires careful control of reaction conditions and subsequent characterization to ensure successful conjugation.

G cluster_0 Step 1: Nanoparticle Activation cluster_1 Step 2: Ligand & Drug Conjugation (Click Chemistry) cluster_2 Step 3: Characterization & Evaluation NP Amine-Functionalized Nanoparticle EDC_NHS EDC / Sulfo-NHS Activation NP->EDC_NHS Activation Buffer pH 4.5-6.0 Linker Azido-PEG3-Dicarboxyl Linker Linker->EDC_NHS Activated_NP Linker-Coated Nanoparticle (Azide-NP) EDC_NHS->Activated_NP Amide Bond Formation CuAAC Cu(I) Catalyst (CuSO₄ + NaAsc) Activated_NP->CuAAC Ligand Alkyne-Targeting Ligand (e.g., Peptide) Ligand->CuAAC Drug Alkyne-Modified Drug Drug->CuAAC Targeted_NP Final Targeted Drug-Nanoparticle Conjugate CuAAC->Targeted_NP Triazole Linkage Characterization Physicochemical Characterization (DLS, Zeta, FTIR, TGA) Targeted_NP->Characterization Evaluation In Vitro / In Vivo Evaluation (Cytotoxicity, Uptake) Characterization->Evaluation EGFR_Pathway cluster_cell Cancer Cell EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition mTOR->Proliferation TargetedNP Targeted Nanoparticle (with Drug) TargetedNP->EGFR Binding & Internalization Drug Released Drug TargetedNP->Drug Intracellular Release Drug->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing EDC/NHS Coupling for 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful EDC/NHS coupling of 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane to amine-containing molecules.

Troubleshooting Guide

This guide addresses specific issues that may arise during the EDC/NHS coupling of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conjugation Yield Inactive EDC or NHS: These reagents are sensitive to moisture and can hydrolyze over time.[1]- Use fresh, high-quality EDC and NHS. - Allow reagent vials to equilibrate to room temperature before opening to prevent condensation.[1] - Prepare EDC and NHS solutions immediately before use.[2]
Incorrect pH: The two key steps of the reaction, carboxyl activation and amine coupling, have different optimal pH ranges.[3]- Activation Step: Perform in a slightly acidic buffer, such as MES buffer, at a pH of 4.5-6.0.[3] - Coupling Step: Adjust the pH to 7.2-8.5 for an efficient reaction with the primary amine.[3]
Hydrolysis of NHS-ester: The activated NHS-ester is susceptible to hydrolysis in aqueous solutions, which competes with the desired amine reaction.[4]- Perform the coupling step immediately after the activation step. - Work efficiently to minimize delays between the activation and coupling steps.
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with the target molecule.[1]- Use non-amine and non-carboxylate buffers. MES buffer is recommended for the activation step, and phosphate-buffered saline (PBS) for the coupling step.[3]
Precipitation/Aggregation of Reactants High EDC Concentration: Very high concentrations of EDC can sometimes lead to the precipitation of proteins or other molecules.[3]- If using a large excess of EDC and observing precipitation, try reducing the concentration.[3]
Protein Instability: Changes in pH or the addition of reagents can cause protein aggregation.[3]- Ensure your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step might be necessary to ensure compatibility.[3]
Inconsistent Results Poor pH Control: Inadequate buffering can lead to significant pH shifts during the reaction, affecting efficiency and reproducibility.[5]- Use a high-quality buffer within its effective buffering range. - Verify the pH of the reaction mixture after all components have been added.[5]
Reagent Handling: Improper storage and handling of EDC and NHS can lead to degradation and variable activity.[1]- Store EDC and NHS desiccated at -20°C.[3] - Consider preparing single-use aliquots for frequent use to minimize exposure to moisture.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the two main steps of the EDC/NHS coupling reaction?

A1: The EDC/NHS coupling reaction is a two-step process, with each step having a distinct optimal pH range. The initial activation of the carboxyl groups with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[3] The subsequent reaction of the NHS-activated molecule with a primary amine is more efficient at a physiological to slightly basic pH, ranging from 7.0 to 8.5.[3] For a two-step protocol, it is recommended to perform the activation step in a buffer such as MES at pH 5-6, and then either raise the pH to 7.2-7.5 for the coupling step or exchange the buffer.[3]

Q2: Which buffers are recommended for this reaction, and which should be avoided?

A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete with the intended reaction.[1]

  • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a widely recommended and effective choice.[3]

  • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is commonly used for the second step.[3] Other suitable options include borate or sodium bicarbonate buffers.[3]

  • Buffers to Avoid: Buffers such as Tris, glycine, or acetate should be avoided as they contain reactive groups that will interfere with the coupling chemistry.[1]

Q3: How should I prepare and store my EDC and NHS reagents?

A3: Both EDC and NHS are sensitive to moisture and can lose activity if not handled and stored properly.[1]

  • Storage: EDC and NHS should be stored desiccated at -20°C.[3]

  • Handling: To prevent condensation, allow the reagent vials to warm to room temperature before opening.[1] After use, promptly reseal the vials and store them under dry conditions. For frequent use, consider preparing smaller, single-use aliquots.[3]

  • Solution Preparation: Always prepare EDC and NHS solutions immediately before use, as they are prone to hydrolysis in aqueous environments.[2]

Q4: What is the recommended molar ratio of EDC and NHS to this compound?

A4: The optimal molar ratio can vary depending on the specific application. However, a good starting point is to use a molar excess of EDC and NHS relative to the carboxyl-containing molecule. Since this compound has two carboxyl groups, the molar ratios should be calculated based on the total moles of carboxyl groups. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the available carboxyl groups.[6]

Q5: How can I quench the EDC/NHS coupling reaction?

A5: Quenching is an important step to deactivate any remaining reactive NHS-esters and stop the reaction.[4] Common quenching reagents include:

  • Hydroxylamine: Can be added to a final concentration of 10-50 mM to hydrolyze unreacted NHS esters.[3]

  • Tris, Glycine, or Ethanolamine: These primary amine-containing molecules (typically at 20-50 mM) will also quench the reaction by reacting with the NHS-esters.[7]

  • 2-Mercaptoethanol: Can be used to quench unreacted EDC, particularly in a two-step protocol before the addition of the amine-containing molecule.[8]

Q6: What is the best method to purify the final conjugate?

A6: The choice of purification method depends on the properties of your conjugate and the nature of the impurities.[9] Common methods include:

  • Dialysis/Ultrafiltration: Useful for removing small molecule impurities like excess EDC, NHS, and quenching reagents, as well as for buffer exchange.[9]

  • Size Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller, unreacted molecules and byproducts.[6]

Data Presentation

The efficiency of the EDC/NHS coupling is influenced by several quantitative parameters. The following tables summarize key data points for reaction optimization.

Table 1: Recommended Reaction Conditions for Two-Step EDC/NHS Coupling

ParameterActivation StepCoupling Step
pH 4.5 - 6.0[6]7.0 - 8.5[6]
Recommended Buffer 0.1 M MES[6]PBS (Phosphate-Buffered Saline)[6]
Temperature Room TemperatureRoom Temperature or 4°C
Duration 15 - 30 minutes[6]1 - 2 hours (RT) or Overnight (4°C)[6]

Table 2: Recommended Molar Ratios of Reagents

ReagentMolar Ratio (relative to Carboxyl Groups)
EDC 2 - 10 fold excess[6]
NHS 2 - 5 fold excess[3]

Table 3: Recommended Quenching Conditions

Quenching ReagentFinal ConcentrationIncubation Time
Hydroxylamine 10 - 50 mM[3]15 - 30 minutes
Tris or Glycine 20 - 50 mM[7]15 minutes
2-Mercaptoethanol (for EDC) 20 mM[3]10 - 15 minutes

Experimental Protocols

Detailed Methodology for Two-Step EDC/NHS Coupling

This protocol describes a general method for the covalent conjugation of this compound to a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[6]

  • Coupling Buffer: PBS, pH 7.2-8.5[2]

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Solution (e.g., 1 M Hydroxylamine, pH 8.5)[5]

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

  • Preparation of Reagents:

    • Allow EDC and NHS vials to equilibrate to room temperature before opening.[8]

    • Prepare fresh solutions of EDC and NHS in Activation Buffer or ultrapure water immediately before use.[2]

    • Dissolve this compound in Activation Buffer.

    • Dissolve the amine-containing molecule in Coupling Buffer.

  • Activation of Carboxyl Groups:

    • In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS solutions.

    • Use a molar excess as determined from optimization (e.g., a starting point of a 5-fold molar excess of EDC and a 2.5-fold molar excess of NHS over the total carboxyl groups).

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[6]

  • Coupling to Amine-Containing Molecule:

    • Immediately after activation, add the amine-containing molecule solution to the activated linker solution.

    • Alternatively, to perform a buffer exchange and remove excess EDC/NHS, pass the activation reaction mixture through a desalting column equilibrated with Coupling Buffer and then add the amine-containing molecule.[10]

    • Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.[1]

    • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3]

  • Quenching of the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to deactivate any unreacted NHS-esters.[6]

    • Incubate for 15-30 minutes at room temperature.[3]

  • Purification of the Conjugate:

    • Purify the final conjugate from excess reagents and byproducts using an appropriate method such as dialysis or size-exclusion chromatography.[9]

Mandatory Visualization

EDC_NHS_Coupling_Mechanism cluster_activation Activation Step (pH 4.5 - 6.0) cluster_coupling Coupling Step (pH 7.0 - 8.5) cluster_side_reaction Side Reaction Carboxyl_Group R-COOH (Carboxyl Group) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl_Group->O_Acylisourea + EDC EDC EDC O_Acylisourea->Carboxyl_Group + H2O NHS_Ester NHS-Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS NHS_Ester->Carboxyl_Group + H2O Amide_Bond R-CO-NH-R' (Stable Amide Bond) NHS_Ester->Amide_Bond + R'-NH2 Amine_Group R'-NH2 (Primary Amine) Hydrolysis Hydrolysis

Caption: Chemical mechanism of the two-step EDC/NHS coupling reaction.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Linker, Amine, EDC, NHS, Buffers) start->prep_reagents activation Activation Step (Add EDC/NHS to Linker in Activation Buffer, pH 4.5-6.0) 15-30 min @ RT prep_reagents->activation coupling Coupling Step (Add Amine-Molecule in Coupling Buffer, pH 7.0-8.5) 2h @ RT or Overnight @ 4°C activation->coupling quenching Quenching (Add Hydroxylamine or Tris) 15-30 min @ RT coupling->quenching purification Purification (Dialysis or SEC) quenching->purification end End purification->end

Caption: General experimental workflow for two-step EDC/NHS coupling.

Troubleshooting_Logic start Low/No Conjugation? check_reagents Are EDC/NHS fresh and handled properly? start->check_reagents check_ph Is the pH correct for each step? check_reagents->check_ph Yes solution_reagents Use fresh, properly stored reagents. check_reagents->solution_reagents No check_buffer Is the buffer amine-free? check_ph->check_buffer Yes solution_ph Adjust pH: Activation (4.5-6.0), Coupling (7.2-8.5) check_ph->solution_ph No check_delay Was the coupling step performed promptly? check_buffer->check_delay Yes solution_buffer Use amine-free buffers (MES, PBS). check_buffer->solution_buffer No check_delay->start No, problem persists solution_delay Minimize delay between activation and coupling. check_delay->solution_delay No

Caption: Troubleshooting logic for low or no conjugation efficiency.

References

Technical Support Center: 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in CuAAC reactions?

A1: The most prevalent side reactions include:

  • Oxidation of the Copper(I) Catalyst: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, which is a common cause of low reaction yields.

  • Homodimerization of Terminal Alkynes: In the presence of copper, terminal alkynes can undergo oxidative coupling to form diynes, consuming the starting material.

  • Reduction of the Azide Group: The azide functionality can be reduced to a primary amine, particularly in the presence of excess reducing agents like sodium ascorbate.

  • Coordination of Carboxylic Acids with Copper: The two carboxylic acid groups on the molecule may chelate with the copper catalyst, potentially influencing its catalytic activity.

  • Hydrolysis of Amide or Ethoxy Linkages: While generally stable, prolonged exposure to harsh pH conditions (acidic or basic) and elevated temperatures could lead to the hydrolysis of the amide or ethoxy bonds within the linker.

Q2: How does the dicarboxylic acid functionality of this linker affect the click reaction?

A2: The two carboxylic acid groups can influence the reaction in several ways:

  • Solubility: The carboxylates enhance the hydrophilicity of the molecule, which can be advantageous in aqueous reaction media.

  • pH Dependence: The ionization state of the carboxylic acids is pH-dependent. At physiological pH, they will be deprotonated, which may affect solubility and interaction with the catalyst.

  • Copper Chelation: Carboxylate groups can coordinate with the copper catalyst. This can be beneficial by stabilizing the Cu(I) oxidation state, but excessive chelation could also inhibit the reaction by blocking the catalyst's active sites. The CuAAC reaction is generally robust across a pH range of 4 to 12.[1][2][3]

  • Reaction Promotion: Some studies have shown that carboxylic acids can promote the CuAAC reaction, potentially by facilitating protonolysis of the copper-triazolide intermediate.

Q3: What is the optimal pH for performing a click reaction with this linker?

A3: While CuAAC reactions are functional over a broad pH range (4-12), the optimal pH for reactions involving this linker is typically between 6 and 8.[1][2][3] In this range, the carboxylic acids are likely deprotonated, aiding solubility, while the conditions remain mild enough to prevent hydrolysis of the linker's amide and ethoxy groups. It is advisable to perform a small-scale pH optimization experiment for your specific system.

Q4: Can I use this linker in copper-free click chemistry?

A4: Yes, this azide-containing linker can be used in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with strained alkynes like DBCO or BCN. This approach is ideal for applications where the presence of a copper catalyst is a concern due to potential cytotoxicity or interference with biological systems.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Copper CatalystUse a fresh stock of copper sulfate and sodium ascorbate. Prepare the sodium ascorbate solution immediately before use. Consider using a direct Cu(I) source like CuBr or CuI, but be mindful of its instability and the need for anaerobic conditions.
Insufficient or Inappropriate LigandEnsure the correct molar ratio of ligand to copper is used. For aqueous reactions, a water-soluble ligand like THPTA is recommended, often at a 5:1 ligand-to-copper ratio to protect biomolecules.
Presence of OxygenDeoxygenate the solvent and reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes before adding the catalyst.
Suboptimal pHAdjust the pH of the reaction mixture to be within the 6-8 range. Use a non-coordinating buffer.
Poor Solubility of ReactantsWhile the PEG linker enhances water solubility, your alkyne-containing substrate may be hydrophobic. Add a co-solvent like DMSO or t-butanol to improve solubility.
Formation of Side Products Alkyne Homodimerization (Glaser Coupling)Ensure rigorous exclusion of oxygen. Maintain a sufficient concentration of the reducing agent (sodium ascorbate) to keep the copper in the Cu(I) state.
Azide Reduction to AmineUse the minimum effective concentration of sodium ascorbate. An excess can lead to the unwanted reduction of the azide. Alternatively, use a direct Cu(I) source to eliminate the need for a reducing agent.
Difficulty in Purification Residual Copper CatalystAdd a chelating agent like EDTA to the reaction mixture upon completion to sequester the copper catalyst before purification.
PEG AggregationIf working with high concentrations of PEGylated molecules, aggregation can occur. Reduce the concentration of the reactants or add a co-solvent.

Quantitative Data Summary

The following table provides representative yields for a CuAAC reaction with this compound under various conditions. These are illustrative and actual yields may vary depending on the specific substrates and reaction setup.

Reaction Condition Copper Source Ligand Solvent pH Expected Yield Range
Optimal CuSO₄ / Sodium AscorbateTHPTA (5 equiv.)Water/t-BuOH (1:1)7.4> 90%
Suboptimal (No Ligand) CuSO₄ / Sodium AscorbateNoneWater/t-BuOH (1:1)7.440-60%
Suboptimal (Air) CuSO₄ / Sodium AscorbateTHPTA (5 equiv.)Water/t-BuOH (1:1), not degassed7.450-70%
Suboptimal (Low pH) CuSO₄ / Sodium AscorbateTHPTA (5 equiv.)Water/t-BuOH (1:1)4.060-80%
Suboptimal (High pH) CuSO₄ / Sodium AscorbateTHPTA (5 equiv.)Water/t-BuOH (1:1)10.070-85% (risk of hydrolysis)

Experimental Protocols

Key Experiment: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Deoxygenated water

  • Tert-butanol (t-BuOH) or Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in deoxygenated water.

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in a suitable solvent (e.g., water, DMSO, or t-BuOH).

    • Prepare a 20 mM stock solution of CuSO₄ in deoxygenated water.

    • Prepare a 100 mM stock solution of THPTA in deoxygenated water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in deoxygenated water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of the alkyne-containing molecule.

    • Add 1.2 equivalents of the this compound stock solution.

    • Add PBS buffer to achieve the desired final concentration.

    • In a separate tube, premix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let it stand for 2 minutes.

    • Add the copper/ligand solution to the reaction mixture to a final copper concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Reaction and Monitoring:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours.

    • Monitor the reaction progress using an appropriate analytical technique such as LC-MS or HPLC. CuAAC reactions often proceed to high conversion within this timeframe.[4]

  • Work-up and Purification:

    • Once the reaction is complete, add a 10-fold molar excess of EDTA relative to the copper to chelate the catalyst.

    • Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC), reverse-phase HPLC, or dialysis, depending on the properties of the product.

Visualizations

CuAAC_Pathway cluster_main Desired Reaction Azide 2-(Azido-PEG3-amido)-1,3-bis- (carboxylethoxy)propane Product Triazole-linked Conjugate Azide->Product Cu(I) Amine Reduced Amine Byproduct Azide->Amine Excess Ascorbate Alkyne Alkyne-containing molecule Alkyne->Product Cu(I) Alkyne_Dimer Alkyne Homodimer Alkyne->Alkyne_Dimer Cu(I), O2 Cu_I Cu(I) Catalyst Cu_II Cu(II) Inactive Cu_I->Cu_II Oxidation Ascorbate Sodium Ascorbate Ascorbate->Cu_I Oxygen Oxygen

Caption: Main reaction pathway and potential side reactions in CuAAC.

Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Reagents Are reagents pure? Check_Catalyst->Check_Reagents Yes Use_Fresh Use fresh CuSO4/ Ascorbate. Consider Cu(I) source. Check_Catalyst->Use_Fresh No Check_Conditions Are reaction conditions optimal? Check_Reagents->Check_Conditions Yes Verify_Purity Verify reagent purity (NMR, MS). Check_Reagents->Verify_Purity No Check_Side_Reactions Are there side reactions? Check_Conditions->Check_Side_Reactions Yes Optimize Degas solvents. Optimize pH (6-8). Add co-solvent for solubility. Use a ligand (e.g., THPTA). Check_Conditions->Optimize No Minimize_Side Ensure sufficient reducing agent. Minimize oxygen exposure. Check_Side_Reactions->Minimize_Side Yes Success Successful Reaction Check_Side_Reactions->Success No Use_Fresh->Check_Reagents Verify_Purity->Check_Conditions Optimize->Check_Side_Reactions Minimize_Side->Success

Caption: Troubleshooting workflow for low product yield in CuAAC.

References

Navigating the Synthesis of PRO-teolysis TArgeting Chimeras (PROTACs) with Branched PEG Linkers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of PROTACs utilizing branched polyethylene glycol (PEG) linkers. Branched PEG linkers offer potential advantages in modulating physicochemical properties and enabling multivalent binding, but their synthesis can present unique difficulties compared to their linear counterparts.

Frequently Asked Questions (FAQs)

Q1: What are the primary motivations for using branched PEG linkers in PROTAC design?

A1: Branched PEG linkers are of growing interest in PROTAC development for several key reasons:

  • Improved Physicochemical Properties: Their globular structure can enhance the solubility of often large and lipophilic PROTAC molecules.[1]

  • Enhanced Payload Capacity and Multivalency: Multi-arm PEG linkers allow for the attachment of multiple functional groups, enabling the development of trivalent PROTACs that can bind to two sites on a protein of interest (POI) or two different POIs simultaneously.[1][2][3]

  • Modulated Pharmacokinetics: The larger size of branched PEGs can lead to a longer circulation time in the body.[1]

  • Overcoming Resistance: Multivalent binding may help overcome resistance mechanisms that arise from mutations in a single binding site of the target protein.[3]

Q2: What are the most significant challenges associated with the synthesis of PROTACs containing branched PEG linkers?

A2: Researchers may encounter several obstacles, including:

  • Synthetic Complexity: The synthesis of well-defined branched PEG linkers is more intricate and costly than that of linear PEGs.[1]

  • Steric Hindrance: The bulkier nature of branched linkers can impede the formation of a productive ternary complex between the target protein and the E3 ligase.[1]

  • Purification Difficulties: The polarity and flexibility of PEG chains can lead to challenges in purification, including product loss during aqueous workups and poor chromatographic separation.[4]

  • Conformational Uncertainty: The increased number of rotatable bonds can lead to greater conformational flexibility, which might be entropically unfavorable for ternary complex formation.[1]

Q3: How does the branched structure impact the formation of the ternary complex?

A3: The branched structure can have both positive and negative effects. On one hand, it allows for multivalency, which can increase the avidity and cooperativity of ternary complex formation, leading to more stable complexes and more efficient ubiquitination.[2][3] Conversely, the increased bulk and conformational flexibility can introduce steric hindrance and an entropic penalty, potentially destabilizing the complex.[1] Careful optimization of the branching point and arm length is crucial.

Q4: Are there specific analytical techniques recommended for characterizing PROTACs with branched PEG linkers?

A4: Standard analytical techniques are used, with special attention to assessing purity and structural integrity. These include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To verify the mass of the final product and assess purity.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the PROTAC.[2][3]

  • Preparative High-Performance Liquid Chromatography (HPLC): For purification of the final compound.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Coupling Reactions • Incomplete reaction due to steric hindrance from the branched linker.• Poor solubility of reactants.• Inefficient activation of carboxylic acids.• Increase reaction time and/or temperature.• Screen for more effective coupling reagents (e.g., HATU, COMU).• Use a less sterically hindered attachment point on the ligand if possible.• Test different anhydrous solvents (DMF, DMSO, NMP) to improve solubility.[4]
Difficulty in Purifying the Final PROTAC • The hydrophilic nature of the PEG linker causes the product to be lost in the aqueous phase during workup.• The flexibility and polarity of the PEG chain lead to poor separation by chromatography.• The product adheres to glass and plasticware.• Minimize the number of aqueous washes or use brine to reduce partitioning into the aqueous layer.[4]• Optimize the gradient and column type (e.g., C4, C8, or C18) for reverse-phase HPLC.[5]• Consider alternative purification techniques like ion-exchange chromatography if the PROTAC has a net charge.[5]• Use low-adhesion labware to mitigate product loss.[4]
Formation of Multiple Byproducts • Side reactions involving unprotected functional groups on the warhead or E3 ligase ligand.• Degradation of starting materials or the final product under the reaction conditions.• Use appropriate protecting groups for reactive functionalities not involved in the coupling reaction.[4]• Assess the stability of all components under the planned reaction conditions and avoid harsh acids or bases if possible.[4]
Poor Aqueous Solubility of the Final PROTAC • The high molecular weight and lipophilicity of the overall molecule are not sufficiently overcome by the branched PEG linker.• For in vitro assays, use a co-solvent like DMSO.[6]• For in vivo studies, explore formulation strategies.[6]• Further modify the linker or ligands to incorporate more polar groups.[7]
Lack of Target Protein Degradation • The linker length or conformation is not optimal for the formation of a stable and productive ternary complex.• The PROTAC has poor cell permeability.• The "hook effect" is occurring at high concentrations.• Synthesize a library of PROTACs with varying linker arm lengths to empirically determine the optimal geometry.[6]• Evaluate cell permeability and consider modifications to improve it.• Perform a full dose-response curve to identify and overcome the hook effect.[8]

Experimental Protocols

General Protocol for the Synthesis of a Trivalent PROTAC using a Branched PEG Core

This protocol outlines a representative multi-step synthesis for a trivalent PROTAC, which involves conjugating two protein of interest (POI) ligands and one E3 ligase ligand to a central branched core.

Step 1: Synthesis of a Functionalized Branched Linker Precursor

This step involves creating a branched core with orthogonal protecting groups to allow for sequential conjugation. For example, starting with a commercially available branched core.

Step 2: Conjugation of the POI Ligand

  • Dissolve the branched linker precursor (1.0 eq) in anhydrous DMF.

  • Add a coupling reagent such as HATU (2.2 eq) and a non-nucleophilic base like DIPEA (4.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add the amine-functionalized POI ligand (2.2 eq) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring progress by LC-MS.[2]

  • Upon completion, perform an aqueous workup and purify the intermediate product by flash column chromatography.

Step 3: Deprotection of the Central Amine

  • Dissolve the product from Step 2 in a suitable solvent (e.g., dichloromethane for a Boc group).

  • Add a deprotecting agent (e.g., trifluoroacetic acid for a Boc group) and stir at room temperature.

  • Monitor the reaction by LC-MS until the deprotection is complete.

  • Remove the solvent and deprotecting agent under reduced pressure.

Step 4: Conjugation of the E3 Ligase Ligand

  • In a separate flask, activate the carboxylic acid-functionalized E3 ligase ligand (1.5 eq) using a coupling reagent like EDC (1.5 eq) and NHS (1.5 eq) in anhydrous DMF. Stir at room temperature for 2-3 hours to form the NHS ester.

  • Dissolve the deprotected intermediate from Step 3 (1.0 eq) in anhydrous DMF and add DIPEA (3.0-4.0 eq) to neutralize any salts.

  • Add the activated E3-NHS ester solution to the solution of the intermediate.

  • Stir the reaction at room temperature overnight, monitoring progress by LC-MS.[2]

Step 5: Purification of the Final Branched PROTAC

  • Upon completion of the reaction, dilute the mixture with an appropriate solvent and perform an aqueous workup.

  • Purify the crude product using preparative reverse-phase HPLC to obtain the final trivalent PROTAC.[3]

  • Characterize the final compound by LC-MS and NMR to confirm its identity and purity.[3]

Visualizations

PROTAC_Synthesis_Workflow General Workflow for Branched PROTAC Synthesis start Start with Branched PEG Core step1 Conjugate POI Ligands to PEG Arms start->step1 step2 Deprotect Central Functional Group step1->step2 step3 Conjugate E3 Ligase Ligand to Core step2->step3 purification Purify Final PROTAC (e.g., Prep-HPLC) step3->purification characterization Characterize (LC-MS, NMR) purification->characterization end Final Branched PROTAC characterization->end

Caption: General workflow for the synthesis of a branched PROTAC.

Troubleshooting_Logic Troubleshooting Low Yield in Branched PROTAC Synthesis start Low Reaction Yield check_coupling Check Coupling Reagents and Conditions start->check_coupling check_solubility Assess Reactant Solubility check_coupling->check_solubility Efficient optimize_coupling Optimize Coupling Reagent, Time, and Temperature check_coupling->optimize_coupling Inefficient check_sterics Evaluate Steric Hindrance check_solubility->check_sterics Good optimize_solvent Screen Different Anhydrous Solvents check_solubility->optimize_solvent Poor redesign_linker Redesign Linker Attachment Point or Length check_sterics->redesign_linker High

Caption: Logical workflow for troubleshooting low yields.

Ternary_Complex_Formation Impact of Branched Linker on Ternary Complex cluster_PROTAC POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex PROTAC Branched PROTAC PROTAC->Ternary_Complex Ub Ubiquitination Ternary_Complex->Ub Degradation Proteasomal Degradation Ub->Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.

References

Technical Support Center: Enhancing PROTAC® Solubility with 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the solubility of Proteolysis-Targeting Chimeras (PROTACs) using the innovative linker, 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis and application of PROTACs incorporating this hydrophilic linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve PROTAC solubility?

A1: this compound is a heterobifunctional PEG-based linker designed for PROTAC synthesis. It features a PEG3 (polyethylene glycol) chain, which is known to be hydrophilic and can increase the aqueous solubility of the final PROTAC molecule.[1] PROTACs are often large, complex molecules that fall "beyond the rule of 5," leading to poor aqueous solubility.[2] The ethylene glycol units in the linker can interact with water molecules, helping to overcome the hydrophobicity of the E3 ligase and target protein ligands.[1]

Q2: What are the reactive ends of this linker and what chemistries are they used for?

A2: This linker possesses two distinct reactive functionalities:

  • An azide group (N₃) for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry".[3] This allows for a highly efficient and specific reaction with an alkyne-functionalized binding ligand.[4]

  • Two carboxylic acid groups (-COOH) which can be coupled to an amine-functionalized binding ligand through standard amide bond formation using coupling reagents like HATU or HOBt.[5][6]

Q3: Can I use either end of the linker to attach to my E3 ligase ligand or my target protein ligand?

A3: Yes, the modular nature of this linker allows for flexibility in your synthetic strategy. You can choose to first couple your alkyne-modified ligand via click chemistry to the azide group, followed by amide coupling of your amine-containing ligand to the carboxylic acid end, or vice-versa. The choice will depend on the stability and functional group tolerance of your specific ligands.

Q4: Even with this PEG linker, my PROTAC has poor aqueous solubility. What can I do?

A4: While PEG linkers significantly improve solubility, the overall properties of the PROTAC are also heavily influenced by the ligands themselves.[2] If solubility is still an issue, consider the following:

  • Formulation Strategies: Utilize co-solvents such as DMSO, PEG 400, or Tween-80 in your formulations.[7] For in vivo studies, lipid-based formulations like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can be explored.[8]

  • pH Adjustment: If your PROTAC contains ionizable groups, adjusting the pH of the buffer can increase solubility.[2]

  • Prodrug Approach: A lipophilic group can be temporarily added to the PROTAC to enhance cell entry, which is then cleaved intracellularly to release the active, more soluble PROTAC.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound in your PROTAC synthesis.

Problem Potential Cause Recommended Solution
Low yield during amide coupling reaction. Incomplete activation of the carboxylic acid; Steric hindrance; Presence of moisture.Use a more efficient coupling reagent like HATU. Ensure anhydrous reaction conditions. Consider a longer reaction time or slightly elevated temperature.[5]
Inefficient CuAAC "click chemistry" reaction. Oxidation of the Copper(I) catalyst; Impure reagents.Use a freshly prepared copper(I) source or a robust catalyst system like CuSO₄ with sodium ascorbate. Degas all solvents and run the reaction under an inert atmosphere (e.g., argon).[9]
Difficulty in purifying the final PROTAC. The hydrophilic nature of the PEG linker can lead to issues with chromatographic separation and loss of product during aqueous workups.Use reversed-phase preparative HPLC for purification. Minimize the number of aqueous washes or use saturated brine to reduce partitioning into the aqueous layer.[9]
Final PROTAC shows low or no degradation of the target protein. The linker length may not be optimal for the formation of a stable ternary complex between the target protein and the E3 ligase.The length of the PEG linker is crucial for biological activity.[2] An optimal linker length often needs to be determined empirically for each specific target and E3 ligase pair.

Experimental Protocols

Protocol 1: Amide Coupling of the Linker to an Amine-Functionalized Ligand

This protocol describes a general procedure for the formation of an amide bond between the carboxylic acid moiety of the linker and an amine-containing ligand.

Materials:

  • This compound

  • Amine-functionalized ligand (e.g., E3 ligase ligand)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (e.g., Argon), dissolve the amine-functionalized ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the mixture and stir for 5 minutes at room temperature.[2]

  • In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF.[2]

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.[2]

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by LC-MS.[2]

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[5]

  • Purify the crude product by preparative RP-HPLC.[9]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" reaction to couple the azide-functionalized intermediate from Protocol 1 with an alkyne-containing ligand.

Materials:

  • Azide-functionalized intermediate from Protocol 1

  • Alkyne-functionalized ligand (e.g., target protein ligand)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent: t-Butanol/Water (1:1) or DMF

Procedure:

  • Dissolve the azide-functionalized intermediate (1.0 equivalent) and the alkyne-functionalized ligand (1.0 equivalent) in the chosen solvent system.[9]

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.2 equivalents).[5]

  • Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents).[5]

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by LC-MS.[5]

  • Upon completion, dilute the reaction with water and extract with an organic solvent.[9]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

  • Purify the final PROTAC by preparative RP-HPLC.[9]

Protocol 3: Kinetic Solubility Assay

This assay provides a high-throughput method to assess the kinetic solubility of the final PROTAC.

Materials:

  • Final PROTAC

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

Procedure:

  • Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

  • In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to create a range of concentrations.

  • Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume of PBS (e.g., 198 µL) in a separate 96-well plate to achieve a final DMSO concentration of 1%.

  • Shake the plate for 2 hours at room temperature.[10]

  • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The concentration at which precipitation is observed is an indication of the kinetic solubility. Alternatively, the supernatant can be analyzed by LC-MS to quantify the dissolved compound.[10]

Data Presentation

Illustrative Solubility Data of a Hypothetical PROTAC

The following table presents hypothetical data to illustrate the potential improvement in aqueous solubility when modifying a PROTAC with the this compound linker compared to a standard alkyl linker.

PROTAC Construct Linker Type Kinetic Solubility in PBS (µM) Thermodynamic Solubility in PBS (µM)
PROTAC-AlkylC8 Alkyl Chain5.22.8
PROTAC-PEG3This compound45.830.5

Note: This data is for illustrative purposes only and actual results may vary depending on the specific ligands used.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification_analysis Purification & Analysis cluster_evaluation Solubility & Activity Evaluation Amine_Ligand Amine-Functionalized Ligand Amide_Coupling Amide Coupling (Protocol 1) Amine_Ligand->Amide_Coupling Linker 2-(Azido-PEG3-amido)-1,3- bis(carboxylethoxy)propane Linker->Amide_Coupling Azide_Intermediate Azide-Functionalized Intermediate Amide_Coupling->Azide_Intermediate Click_Chemistry CuAAC Click Chemistry (Protocol 2) Azide_Intermediate->Click_Chemistry Alkyne_Ligand Alkyne-Functionalized Ligand Alkyne_Ligand->Click_Chemistry Crude_PROTAC Crude PROTAC Click_Chemistry->Crude_PROTAC Purification Preparative RP-HPLC Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC Analysis LC-MS & NMR Pure_PROTAC->Analysis Solubility_Assay Solubility Assay (Protocol 3) Pure_PROTAC->Solubility_Assay Biological_Assay Biological Activity (e.g., Western Blot) Pure_PROTAC->Biological_Assay

Caption: A typical workflow for the synthesis and evaluation of a PROTAC.

PROTAC_MoA PROTAC Soluble PROTAC (with PEG Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC PROTAC is recycled E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Adds Ub chains Degradation Degradation Ub_POI->Degradation Proteasome 26S Proteasome Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: Mechanism of action for a PROTAC-mediated protein degradation.

References

Technical Support Center: Optimizing CuAAC Reactions for 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions for complex molecules like 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane.

Troubleshooting Guide

This guide addresses common issues encountered during CuAAC reactions and provides systematic approaches to resolving them.

Question: Why is my CuAAC reaction showing low or no product yield?

Answer:

Low or no yield in a CuAAC reaction can stem from several factors, primarily related to the catalyst's activity, reagent integrity, and reaction conditions.[1][2]

Initial Checks:

  • Catalyst Inactivation: The active catalyst, Cu(I), is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2] Ensure you are using a reducing agent, such as sodium ascorbate, to maintain copper in the +1 oxidation state.[1] It is also highly recommended to degas your solvents to remove dissolved oxygen.[1]

  • Reagent Purity: The purity of your azide, alkyne, and solvents can significantly impact the reaction. Use high-purity reagents and consider purifying starting materials if impurities are suspected.[1] Notably, sodium ascorbate solutions should always be prepared fresh as they can degrade over time.[1]

  • Ligand Issues: A suitable ligand is crucial for stabilizing the Cu(I) catalyst, preventing oxidation, and accelerating the reaction.[1] For aqueous reactions, water-soluble ligands like THPTA and BTTAA are recommended.[1] An incorrect ligand-to-copper ratio can also lead to poor results.[1]

dot

cluster_troubleshooting Troubleshooting Low Yield Start Low or No Product Yield CheckCatalyst Is the Copper Catalyst Active? Start->CheckCatalyst CheckReagents Are Reagents Pure & Stoichiometry Correct? CheckCatalyst->CheckReagents Yes CatalystSolution Add fresh reducing agent (e.g., Sodium Ascorbate). Degas solvents. Use a stabilizing ligand. CheckCatalyst->CatalystSolution No CheckConditions Are Reaction Conditions Optimal? CheckReagents->CheckConditions Yes ReagentSolution Use high-purity reagents. Prepare fresh sodium ascorbate solution. Optimize azide:alkyne ratio (e.g., 1.1-2 fold excess of one). CheckReagents->ReagentSolution No CheckSubstrate Are there Substrate-Specific Issues? CheckConditions->CheckSubstrate Yes ConditionSolution Optimize ligand:copper ratio (typically 1:1 to 5:1). Screen different solvents and pH. Adjust temperature and reaction time. CheckConditions->ConditionSolution No Success High Yield Achieved CheckSubstrate->Success Yes SubstrateSolution Increase reaction time/temperature for hindered substrates. Increase catalyst/ligand concentration. Consider alternative ligation chemistry. CheckSubstrate->SubstrateSolution No CatalystSolution->CheckCatalyst ReagentSolution->CheckReagents ConditionSolution->CheckConditions SubstrateSolution->CheckSubstrate

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

Question: How can I prevent catalyst inactivation?

Answer:

Maintaining the copper catalyst in its active Cu(I) state is critical for a successful reaction. Here are several strategies:

  • Use a Reducing Agent: The most common method is the in situ reduction of a Cu(II) salt (like CuSO₄) using a reducing agent. Sodium ascorbate is the most popular choice.[2][3] It is crucial to use a freshly prepared solution of sodium ascorbate, as it can oxidize over time.[2]

  • Utilize a Stabilizing Ligand: Water-soluble ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are widely used to stabilize the Cu(I) catalyst, prevent its oxidation, and increase its water solubility.[2] A ligand-to-copper ratio of 5:1 is often recommended to protect sensitive biomolecules.[2]

  • Degas Solvents: Remove dissolved oxygen from your reaction mixture by degassing the solvents. This can be achieved by sparging with an inert gas like argon or nitrogen.[1]

  • Work in an Inert Atmosphere: For highly sensitive reactions, performing the experiment in a glovebox under an inert atmosphere provides the best protection against oxygen.[2]

Question: What are the common side reactions in CuAAC, and how can they be minimized?

Answer:

Several side reactions can compete with the desired cycloaddition, leading to lower yields and complex product mixtures.

  • Alkyne Homocoupling (Glaser Coupling): This is the most prevalent side reaction, where the terminal alkyne couples with itself to form a diacetylene byproduct. This process is promoted by oxygen and an insufficient amount of reducing agent.[2]

    • Solution: Minimize oxygen in the reaction by degassing solvents and working under an inert atmosphere. Ensure an adequate concentration of a reducing agent like sodium ascorbate.[2]

  • Oxidative Damage to Biomolecules: In bioconjugation reactions, reactive oxygen species (ROS) generated by the copper catalyst and ascorbate can damage sensitive amino acid residues.[4]

    • Solution: The use of copper-stabilizing ligands can limit these side reactions.[4] Adding a radical scavenger like aminoguanidine can also be beneficial.[4]

Question: What is the optimal order of addition for the reagents?

Answer:

The order of reagent addition can significantly impact the reaction's success, particularly in preventing the precipitation of copper species.[2] A generally recommended procedure is as follows:[2][4]

  • Premix Copper and Ligand: Prepare a solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows for the formation of the copper-ligand complex.

  • Add to Substrates: Add this premixed catalyst solution to the solution containing your azide and alkyne substrates.

  • Initiate with Reducing Agent: Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).

dot

cluster_workflow Recommended Reagent Addition Workflow Step1 1. Premix Copper Salt (e.g., CuSO₄) and Ligand (e.g., THPTA) Step2 2. Add Copper-Ligand Complex to Azide and Alkyne Substrates Step1->Step2 Step3 3. Initiate Reaction by Adding Freshly Prepared Reducing Agent (e.g., Sodium Ascorbate) Step2->Step3 Reaction Reaction Proceeds Step3->Reaction

Caption: Recommended order of reagent addition for CuAAC reactions.

Frequently Asked Questions (FAQs)

Q1: How do the PEG and carboxyl groups in my molecule affect the reaction?

  • PEG Chains: The bulky nature of PEG chains can sometimes cause steric hindrance, making the azide group less accessible. To overcome this, you might need to increase the reaction time or temperature. Using a co-solvent like DMSO can help solvate the PEG chains and expose the reactive group.[5]

  • Carboxyl Groups: While CuAAC is generally tolerant of many functional groups, carboxylic acids can potentially interact with the copper catalyst. However, some studies have shown that carboxylic acids can even promote the CuAAC reaction.[6][7] If you suspect chelation is an issue, increasing the ligand concentration or using a different ligand might be beneficial.

Q2: What are the optimal concentrations for the reactants and catalyst?

While the optimal concentrations can be substrate-dependent, here are some general guidelines:

ComponentTypical Concentration RangeNotes
Azide/Alkyne >10 µM eachLow reactant concentrations can significantly slow down the reaction rate.[2]
Copper Catalyst 50 µM to 500 µMFor bioconjugation, concentrations between 50 and 100 µM are common.[1][3]
Ligand 1:1 to 5:1 (Ligand:Copper)Higher ratios (e.g., 5:1) are often better for protecting sensitive substrates.[2][4]
Reducing Agent 1 mM to 10 mMA 3- to 10-fold excess of sodium ascorbate is commonly employed.[1][8]
Reactant Stoichiometry 1:1 to 1:5 (Azide:Alkyne or vice versa)A slight excess (1.1 to 2-fold) of the less precious reagent can drive the reaction to completion.[1]

Q3: Which solvent system should I use?

CuAAC reactions are known for their compatibility with a wide range of solvents, including water.[8] For poorly soluble substrates, adding a co-solvent like DMSO, DMF, or t-BuOH (up to 10%) can be beneficial.[2]

Q4: What is the optimal temperature and reaction time?

  • Temperature: Most CuAAC reactions are performed at room temperature.[4] However, for sterically hindered substrates, gentle heating to 40-50°C can be applied if the reaction is sluggish.[4]

  • Reaction Time: Reaction times can vary from a few minutes to several hours. It is recommended to monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS) to determine the optimal reaction time.

Experimental Protocols

General Protocol for a Standard CuAAC Reaction

This protocol provides a starting point and may require optimization for your specific application.

1. Preparation of Stock Solutions:

  • Azide (this compound): 10 mM in a suitable solvent (e.g., DMSO, water).[4]

  • Alkyne: 10 mM in a suitable solvent (e.g., DMSO, water).[4]

  • Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.[4]

  • Ligand (e.g., THPTA): 50 mM in deionized water.[4]

  • Sodium Ascorbate: 100 mM in deionized water (must be prepared fresh).[4]

2. Reaction Setup (Example for a 500 µL final volume):

  • In a clean microcentrifuge tube, add the azide and alkyne solutions to achieve the desired final concentrations (e.g., 1 mM azide, 1.2 mM alkyne).[4]

  • Add the appropriate buffer (e.g., phosphate buffer, pH 7.4) to bring the volume to near the final volume, leaving space for the catalyst and reducing agent.

  • Prepare the catalyst premix by combining the CuSO₄ and ligand stock solutions. For a final copper concentration of 250 µM and a 5:1 ligand-to-copper ratio, you would add 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA.[9]

  • Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.[4]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[4]

  • Gently mix the reaction and allow it to proceed at room temperature, monitoring its progress as needed.

Protocol for Optimization of Reaction Conditions

To maximize yield and minimize side reactions, systematically vary key parameters in a series of small-scale reactions.

1. Design of Experiments:

Set up parallel reactions (e.g., 50 µL final volume), varying one parameter at a time while keeping others constant.[1][2]

Parameter to OptimizeSuggested Range to Test
Copper Concentration 50 µM, 100 µM, 250 µM, 500 µM
Ligand:Copper Ratio 1:1, 2:1, 5:1
Sodium Ascorbate Conc. 1 mM, 2.5 mM, 5 mM, 10 mM
Reactant Stoichiometry 1:1, 1:2, 1:5 (excess of one reactant)
Temperature Room Temperature, 37°C, 50°C
Co-solvent (e.g., DMSO) 0%, 5%, 10% (v/v)

2. Analysis:

Analyze the outcome of each reaction using an appropriate analytical method (e.g., LC-MS, HPLC) to determine the optimal conditions for your specific substrates.

References

Technical Support Center: Characterization of Impurities in 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information provided is intended to address specific issues that may be encountered during the synthesis, purification, and analysis of 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane and its subsequent conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional, PEG-based linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure features a central azide (N3) group for "click chemistry" conjugation, and two terminal carboxylic acid groups.[3] The azide allows for the attachment of a warhead that binds to a target protein, while the carboxylic acids can be coupled to a ligand for an E3 ubiquitin ligase, thus forming the PROTAC molecule. The PEG3 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.

Q2: What are the most common impurities I should expect to see in my sample of this compound?

A2: The most common impurities are typically unreacted starting materials and byproducts from the synthesis process. The synthesis likely involves an amide coupling reaction. Therefore, you should look for:

  • Unreacted Starting Materials:

    • Azido-PEG3-amine

    • 2-Amino-1,3-bis(carboxylethoxy)propane or a protected derivative.[4]

  • Reaction Byproducts:

    • Reagents and byproducts from the amide coupling reaction (e.g., HATU, EDC, HOBt and their urea byproducts).

    • Small amounts of incompletely reacted intermediates.

Q3: Which analytical techniques are best suited for characterizing the purity of this linker and its conjugates?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with UV and/or mass spectrometric (MS) detection is the primary method for determining purity and identifying impurities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight of the desired product and identifying unknown impurities.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed structural information and can be used to confirm the identity of the main component and characterize impurities if they are present at sufficient levels.

Troubleshooting Guides

Problem 1: My HPLC chromatogram shows multiple unexpected peaks.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incomplete Reaction Unreacted starting materials are a likely cause. Confirm the identity of the extra peaks by comparing their retention times with standards of the starting materials, if available. Optimize the reaction by increasing the reaction time, temperature, or the equivalents of coupling reagents.
Side Reactions The coupling reagents (e.g., HATU, EDC) can lead to byproducts. If using EDC, the formation of an N-acylurea byproduct is common. These can often be removed by an aqueous workup or flash chromatography.
Degradation of the PEG chain PEG chains can be susceptible to oxidation, which may lead to the formation of impurities like formaldehyde or formic acid. Ensure reactions and storage are performed under an inert atmosphere and use high-purity solvents.
Contaminated Solvents or Reagents Always use high-purity, dry solvents and fresh reagents to minimize the introduction of external impurities.
Problem 2: I am having difficulty purifying my this compound conjugate.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Co-elution of Product and Impurities The hydrophilic nature of the PEG linker can make chromatographic separation challenging. For RP-HPLC, try a shallower gradient to improve resolution. Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) and mobile phase modifiers (e.g., trifluoroacetic acid vs. formic acid).
Product is an Oil and Difficult to Handle PEGylated compounds are often viscous oils which can make purification by precipitation difficult. Purification by preparative HPLC or flash chromatography on silica gel are common alternatives.
Low Recovery After Purification The product may be adsorbing to the chromatography resin. For RP-HPLC, try a different stationary phase. Ensure the mobile phase composition is appropriate to prevent non-specific interactions.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Purity Analysis
  • Instrumentation: HPLC system with a UV detector and a mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical starting gradient would be 5-95% B over 20-30 minutes. This should be optimized for your specific conjugate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and/or MS in positive ion mode.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO) and dilute with the initial mobile phase composition to a final concentration of approximately 0.1-0.5 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) for Identity Confirmation
  • Instrumentation: High-resolution mass spectrometer (e.g., Orbitrap or TOF) with an electrospray ionization (ESI) source.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL. Further dilute with the mobile phase to 1-10 µg/mL.

  • Analysis: Infuse the sample directly or analyze via LC-MS. The observed mass should be within 5 ppm of the theoretical mass.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Synthesis cluster_products Products and Impurities Azido-PEG3-amine Azido-PEG3-amine Coupling Amide Coupling (e.g., HATU, EDC) Azido-PEG3-amine->Coupling Dicarboxylic_Acid 2-Amino-1,3-bis(carboxylethoxy)propane (or activated derivative) Dicarboxylic_Acid->Coupling Target_Molecule This compound Coupling->Target_Molecule Impurities Unreacted Starting Materials Coupling Byproducts Coupling->Impurities

Caption: A likely synthesis pathway for the target molecule.

Troubleshooting_Workflow start HPLC shows unexpected peaks q1 Are peaks from starting materials? start->q1 a1_yes Optimize reaction conditions (time, temp, equivalents) q1->a1_yes Yes q2 Are peaks from coupling reagents? q1->q2 No end_node Pure Product a1_yes->end_node a2_yes Improve workup procedure (aqueous wash, chromatography) q2->a2_yes Yes q3 Could it be degradation? q2->q3 No a2_yes->end_node a3_yes Use inert atmosphere and high-purity solvents q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: Troubleshooting workflow for unexpected HPLC peaks.

References

Validation & Comparative

A Comparative Guide to the Stability of Bioconjugates Featuring 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and safety of bioconjugates. This guide provides an objective comparison of bioconjugates synthesized with 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane against other common linker technologies. The stability of the resulting linkage is a primary focus, supported by a summary of experimental data and detailed methodologies for assessing bioconjugate stability.

The linker this compound is a polyethylene glycol (PEG)-based heterobifunctional linker. It is designed for use in "click chemistry," a highly efficient and specific set of reactions.[1][2][3] This particular linker contains an azide group, which readily participates in copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) to form a stable triazole linkage.[2][4] The two terminal carboxylic acid groups can be activated to form stable amide bonds with primary amines, such as those on the surface of proteins.[1]

The stability of a bioconjugate is paramount, as unstable linkages can lead to premature release of a payload, potentially causing off-target toxicity and reducing the therapeutic effectiveness.[5][6] Conversely, a linker that is too stable might not release the payload at the target site.[5] Therefore, a thorough understanding and assessment of linker stability in a biological environment are crucial.

Quantitative Comparison of Linker Stability

The stability of different linker types is often evaluated by incubating the bioconjugate in plasma or serum and measuring the amount of intact conjugate over time.[6][7] The following table summarizes typical stability data for various linker chemistries. It is important to note that experimental conditions can vary between studies, so direct comparisons should be made with caution.[6][7]

Linker ChemistryBond FormedTypical Half-life in Human PlasmaKey Stability Characteristics
Click Chemistry (Azide-Alkyne) TriazoleVery High (> 7 days)The resulting triazole ring is exceptionally stable under a wide range of biological conditions, including varying pH and the presence of enzymes.[4] This is the type of linkage formed by this compound.
Amide (e.g., NHS Ester) AmideVery High (> 7 days)Amide bonds are generally very stable in circulation.[8] The carboxylic acid groups on the specified linker form this type of bond.
Thioether (e.g., Maleimide) ThiosuccinimideModerate to HighCan be susceptible to a retro-Michael reaction, leading to payload exchange with molecules like albumin.[7][9] Next-generation maleimides have improved stability. Some conjugates show approximately 80% intact after 72 hours in human plasma.[7]
Hydrazone (Acid-Cleavable) HydrazonepH-dependent (Stable at pH 7.4, labile at pH 4.5-5.0)Designed to be stable in the bloodstream but to release the payload in the acidic environment of endosomes and lysosomes.[5][10]
Dipeptide (Enzyme-Cleavable) AmideHigh in circulation, labile in target cellsLinkers containing specific peptide sequences (e.g., valine-citrulline) are designed to be cleaved by enzymes like cathepsins, which are abundant in lysosomes.[7][10]
Experimental Protocols for Stability Assessment

To rigorously assess the stability of a bioconjugate, an in vitro plasma stability assay is a standard and crucial experiment.[7]

Objective: To determine the stability of a bioconjugate and the rate of payload deconjugation in plasma at physiological temperature.

Materials:

  • Purified bioconjugate

  • Human, rat, or mouse plasma[5][6]

  • Phosphate-buffered saline (PBS), pH 7.4[9]

  • Incubator or water bath at 37°C[9]

  • Quenching solution (e.g., acetonitrile with formic acid)[9]

  • Analytical instrumentation (e.g., LC-MS, ELISA)[5][11]

Procedure:

  • Preparation: The bioconjugate is incubated at a defined concentration (e.g., 100 µg/mL) in plasma that has been pre-warmed to 37°C.[6][9] A control sample in PBS can be included to assess inherent chemical stability.[7]

  • Time Points: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours).[6][7][11]

  • Quenching: The reaction in the collected aliquots is stopped, often by freezing the samples at -80°C until analysis.[7]

  • Sample Analysis: The amount of intact bioconjugate and/or the released payload is quantified at each time point using one of the following methods:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique to separate and identify the intact bioconjugate, free payload, and any metabolites.[5]

    • Enzyme-Linked Immunosorbent Assay (ELISA): An ELISA can be designed to quantify the amount of intact bioconjugate. This typically involves capturing the biomolecule portion and using a detection antibody that recognizes the payload.[5][7]

  • Data Interpretation: The results are typically plotted as the percentage of intact bioconjugate versus time. From this data, a stability profile and the half-life (t½) of the bioconjugate in plasma can be determined.[7]

Visualizing Experimental and Logical Frameworks

To better understand the processes involved in stability testing and the rationale for linker selection, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_sampling Time-Point Sampling cluster_analysis Analysis prep1 Bioconjugate Stock prep3 Incubate at 37°C prep1->prep3 prep2 Plasma (Human, Rat, etc.) prep2->prep3 time0 0h prep3->time0 quench Quench Reaction (e.g., Freeze at -80°C) time0->quench timeX ... timeX->quench time_final 168h time_final->quench analysis_method LC-MS or ELISA quench->analysis_method data_analysis Quantify Intact Conjugate and/or Free Payload analysis_method->data_analysis results Determine Half-Life (t½) data_analysis->results

Caption: Workflow for an in vitro plasma stability assay.

G cluster_linker Linker Selection cluster_chem Conjugation Chemistry cluster_bond Resulting Linkage cluster_outcome Bioconjugate Properties linker 2-(Azido-PEG3-amido) -1,3-bis(carboxylethoxy)propane azide Azide Group linker->azide cooh Carboxylic Acid Groups linker->cooh click Click Chemistry (e.g., SPAAC, CuAAC) azide->click amide_formation Amide Bond Formation (e.g., with EDC/NHS) cooh->amide_formation triazole Stable Triazole Linkage click->triazole amide Stable Amide Linkage amide_formation->amide stability High In Vivo Stability triazole->stability amide->stability release Minimal Premature Payload Release stability->release

Caption: Rationale for high stability with the specified linker.

Alternatives and Comparative Performance

While the click chemistry approach afforded by this compound offers excellent stability, other linker technologies are chosen for different therapeutic strategies.

  • Cleavable Linkers: For many applications, particularly in antibody-drug conjugates (ADCs), it is desirable for the linker to be cleaved only after internalization into the target cell.[5] Hydrazone linkers are designed to be cleaved in the low pH of endosomes, while peptide-based linkers are substrates for lysosomal proteases.[5][10] These offer controlled payload release, a feature not inherent to the highly stable triazole and amide bonds.

  • PEG Alternatives: The polyethylene glycol (PEG) component of the linker enhances solubility and can prolong circulation half-life.[12] However, there are concerns about the potential for PEG to be immunogenic in some individuals.[13] This has led to the development of alternative hydrophilic polymers such as polysarcosine (pSar) and other polypeptides, which can offer similar benefits with potentially reduced immunogenicity.[13] Studies have shown that pSar can be a viable alternative to PEG, demonstrating comparable in vitro stability and in vivo half-life extension for conjugated proteins.

Conclusion

The selection of a linker is a critical step in the design of a bioconjugate. The this compound linker provides a robust and reliable method for creating highly stable bioconjugates. The formation of triazole and amide bonds results in a conjugate that is resistant to degradation in the bloodstream, minimizing off-target effects from premature payload release. However, the therapeutic goal must dictate the choice of linker. For applications requiring intracellular release of the payload, cleavable linkers may be more appropriate. Furthermore, for biotherapeutics where PEG immunogenicity is a concern, exploring alternatives like polysarcosine is warranted. The experimental protocols outlined in this guide provide a framework for the empirical evaluation of bioconjugate stability, enabling researchers to make data-driven decisions in the development of novel bioconjugates.

References

Navigating the Analytical Landscape: A Comparative Guide to Mass Spectrometry Analysis of Proteins Conjugated with 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of protein bioconjugates is paramount to ensuring product quality, efficacy, and safety. The conjugation of proteins with discrete polyethylene glycol (dPEG®) linkers, such as 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane, offers significant advantages in creating homogeneous products. This guide provides an objective comparison of mass spectrometry-based techniques and alternative analytical methods for the comprehensive analysis of these conjugates, supported by detailed experimental protocols and data interpretation.

The use of dPEG® linkers like this compound simplifies downstream analysis by yielding a single, well-defined product, a significant improvement over traditional polydisperse PEGs which produce a heterogeneous mixture of products. This homogeneity is particularly advantageous for characterization by mass spectrometry.

Core Mass Spectrometry Techniques: A Head-to-Head Comparison

The two primary mass spectrometry techniques for analyzing protein conjugates are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization-Liquid Chromatography/Mass Spectrometry (ESI-LC/MS). Each offers distinct advantages for the characterization of proteins conjugated with this compound.

Performance MetricMALDI-TOF MSESI-LC/MS
Primary Information Average molecular weight, degree of conjugation, heterogeneity assessment.Precise molecular weight of different conjugated species, separation of isoforms, identification of conjugation sites (with MS/MS).
Mass Accuracy ~0.1%< 25 ppm[1]
Resolution Moderate, may not resolve isotopes for large conjugates.High, allows for isotopic resolution.
Throughput High, rapid analysis.Lower, dependent on chromatography runtime.
Sample Complexity Tolerant to buffers and some impurities.Requires cleaner samples and volatile buffers.
Automation More challenging to automate.Easily automated for high-throughput analysis.
Fragmentation Limited fragmentation (Post-Source Decay).Controllable in-source fragmentation and tandem MS (MS/MS) for sequencing and site analysis.

In-depth Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to guide researchers in their experimental design.

Protocol 1: MALDI-TOF Mass Spectrometry Analysis

This protocol is suitable for a rapid assessment of conjugation success and determination of the average number of attached this compound linkers.

Sample Preparation:

  • Prepare a stock solution of the protein conjugate at 1 mg/mL in deionized water.

  • Prepare a saturated solution of a suitable matrix, such as sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (CHCA), in 50% acetonitrile/0.1% trifluoroacetic acid (TFA).

  • Mix the protein conjugate solution and the matrix solution in a 1:10 ratio (sample:matrix).

  • Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry completely.

MALDI-TOF MS Parameters:

  • Instrument: A MALDI-TOF mass spectrometer.

  • Ionization Mode: Positive ion linear or reflector mode.

  • Laser: Nitrogen laser (337 nm).

  • Laser Intensity: Adjust to the minimum necessary for a good signal-to-noise ratio to avoid fragmentation.

  • Mass Range: m/z 10,000 - 200,000 (adjusted based on the protein's molecular weight).

  • Calibration: Calibrate the instrument using a standard protein mixture with known molecular weights in a similar mass range.

Data Analysis:

  • Identify the peak corresponding to the unconjugated protein and the series of peaks corresponding to the protein conjugated with one, two, or more linkers.

  • The mass difference between consecutive peaks should correspond to the mass of the this compound linker.

Protocol 2: ESI-LC/MS Mass Spectrometry Analysis

This protocol provides high-resolution data for the detailed characterization of the protein conjugate, including the separation of different conjugated species.

Sample Preparation:

  • Dilute the protein conjugate solution to a final concentration of 0.1-1 mg/mL in a buffer compatible with LC-MS, such as 0.1% formic acid in water.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to remove any particulates.

LC-MS Parameters:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase column suitable for protein separation (e.g., C4 or C8).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to elute the protein conjugate (e.g., 20-80% B over 30 minutes).

  • Mass Spectrometer: An ESI-Time-of-Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Mass Range: m/z 500 - 4000.

Data Analysis:

  • Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the different conjugated species.

  • The high-resolution data allows for accurate mass determination and the potential to identify specific conjugation sites through peptide mapping experiments (bottom-up proteomics).

Alternative Analytical Techniques: A Comparative Overview

While mass spectrometry is a powerful tool, other techniques can provide complementary information for a comprehensive characterization of protein conjugates.

TechniquePrincipleKey AdvantagesKey Limitations
Edman Degradation Sequential removal and identification of N-terminal amino acids.[2][3]Provides definitive N-terminal sequence information; can confirm N-terminal conjugation.[2]Low throughput; not suitable for internal conjugation sites.[2]
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) Separates molecules based on size, and MALS determines the absolute molar mass.[4]Provides information on aggregation state and absolute molecular weight without the need for standards.[1][4]Does not provide information on the site of conjugation.
UV-Vis Spectroscopy Measures the absorbance of light by the protein and potentially the conjugated linker.[5][6][7]Simple, rapid, and non-destructive method for determining protein concentration and, in some cases, the degree of conjugation.[6][8]Indirect method for determining conjugation; requires a chromophore on the linker or a change in the protein's absorbance upon conjugation.

Visualizing the Workflow: From Conjugation to Analysis

The following diagrams illustrate the key experimental workflows for the preparation and analysis of proteins conjugated with this compound.

experimental_workflow cluster_conjugation Protein Conjugation via Click Chemistry cluster_analysis Mass Spectrometry Analysis Protein Protein with Alkyne Group Conjugation Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protein->Conjugation Linker 2-(Azido-PEG3-amido)-1,3- bis(carboxylethoxy)propane Linker->Conjugation Purification Purification of Conjugate (e.g., SEC) Conjugation->Purification MALDI MALDI-TOF MS Analysis Purification->MALDI ESI ESI-LC/MS Analysis Purification->ESI Data Data Analysis & Characterization MALDI->Data ESI->Data

Figure 1. Experimental workflow for protein conjugation and subsequent mass spectrometry analysis.

logical_relationship cluster_question Analytical Question cluster_technique Recommended Technique q1 Successful Conjugation? t1 MALDI-TOF MS / ESI-LC/MS q1->t1 q2 Degree of Conjugation? t2 MALDI-TOF MS / ESI-LC/MS q2->t2 q3 Homogeneity? t3 ESI-LC/MS / SEC-MALS q3->t3 q4 Conjugation Site? t4 ESI-LC/MS (Peptide Mapping) q4->t4

Figure 2. Logical relationship between analytical questions and recommended techniques.

References

Navigating the ADC Landscape: A Comparative Guide to Branched vs. Linear PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing stability, pharmacokinetics (PK), and efficacy. Among the various linker technologies, polyethylene glycol (PEG) has been widely adopted for its ability to enhance the physicochemical properties of ADCs. The architecture of the PEG linker, specifically the choice between a linear and a branched configuration, has emerged as a key consideration in optimizing ADC performance. This guide provides an objective, data-driven comparison of branched versus linear PEG linkers to inform the rational design of next-generation ADCs.

At a Glance: Linear vs. Branched PEG Linkers

FeatureLinear PEG LinkersBranched PEG Linkers
Architecture Single, unbranched chain of ethylene glycol units.Multiple PEG arms extending from a central core.[1]
Hydrodynamic Volume Smaller for a given molecular weight.Larger for a given molecular weight, which can reduce renal clearance.[1][2]
"Stealth" Effect Provides a hydrophilic shield to reduce immunogenicity and enzymatic degradation.Offers a superior shielding effect due to its three-dimensional structure, leading to enhanced protection.[1]
Drug-to-Antibody Ratio (DAR) Typically lower, as one linker attaches one drug molecule.[1]Potentially higher, as one linker can attach multiple drug molecules, improving the drug-to-antibody ratio (DAR) without inducing aggregation.[1][2]
In Vivo Half-Life Generally shorter compared to branched PEGs of similar molecular weight.Can offer a significantly longer circulation time in the bloodstream.[2][3]
Steric Hindrance Minimal, which can be advantageous for site-specific conjugation.Increased steric hindrance may influence binding affinity and enzymatic cleavage.[2]

Quantitative Performance Comparison

The structural differences between linear and branched PEG linkers translate into measurable impacts on the performance of ADCs. The following tables summarize quantitative data from preclinical studies.

Table 1: In Vitro Cytotoxicity of ADCs with Different Linker Architectures
ADC ConstructLinker ArchitectureTarget Cell LineIC50 (nM)
Trastuzumab-MMAELinear PEGHER2-positive SK-BR-3~10-20
Trastuzumab-MMAEBranched PEGHER2-positive SK-BR-3~20-40
Affibody-MMAENo PEGHER2-positive~5-10
Affibody-MMAE4 kDa Linear PEGHER2-positive31.9
Affibody-MMAE10 kDa Linear PEGHER2-positive111.3

Note: IC50 values are approximate and can vary based on specific experimental conditions. The data suggests that while longer or branched PEG linkers may slightly decrease in vitro potency, they can significantly improve in vivo performance.[4]

Table 2: Pharmacokinetic Parameters of ADCs with High DAR
ADC ConstructLinker Architecture (DAR 8)Clearance Rate (mL/day/kg)Area Under the Curve (AUC)
Trastuzumab-DM1Linear (L-PEG24)High~3-fold lower than branched
Trastuzumab-DM1Branched/Pendant (P-(PEG12)2)Low~3-fold higher than linear

This data indicates that for a heavily loaded ADC (DAR 8), a branched PEG linker architecture is more effective at reducing the rate of clearance from circulation compared to a linear PEG of similar molecular weight.[2][5]

Table 3: Hydrodynamic Radius of PEGylated Proteins
BiomoleculeLinker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified Human Serum Albumin--3.5
PEGylated Human Serum AlbuminLinear206.1
PEGylated Human Serum AlbuminBranched206.4

A larger hydrodynamic radius, as observed with the branched PEG, can contribute to reduced renal clearance and a longer in vivo half-life.[2]

The Impact of Linker Architecture on ADC Properties

The choice between a linear and a branched PEG linker has profound implications for several key attributes of an ADC.

Pharmacokinetics and Stability

Branched PEG linkers generally lead to a more favorable pharmacokinetic profile, characterized by reduced clearance and a longer plasma half-life.[5] The three-dimensional structure of branched PEGs provides a more effective hydrophilic shield around the cytotoxic payload, a phenomenon often described as an "umbrella effect".[5] This enhanced shielding minimizes interactions with clearance mechanisms in the body.[5] Studies have shown that ADCs with branched linkers exhibit a significantly slower clearance rate and a higher area under the curve (AUC) compared to their linear counterparts, particularly at a high drug-to-antibody ratio (DAR) of 8.[2]

Drug-to-Antibody Ratio (DAR)

A significant advantage of branched PEG linkers is their ability to increase the DAR without requiring additional conjugation sites on the antibody.[2] By having multiple attachment points for the payload on a single linker, it is possible to create ADCs with higher drug loading.[6] This is particularly beneficial for payloads with moderate potency where a higher concentration of the drug is needed at the target site.[6]

Solubility and Aggregation

Many cytotoxic payloads are hydrophobic, and conjugating them to an antibody can increase the risk of aggregation. PEG linkers, being hydrophilic, help to mitigate this issue. Branched PEG linkers, with their larger hydrophilic surface area, are particularly effective at improving the solubility and reducing the aggregation of ADCs, especially those with a high DAR.[5]

Visualizing the Concepts

cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker Antibody Antibody Linear_PEG Linear_PEG Antibody->Linear_PEG Single Chain Payload Payload Linear_PEG->Payload Antibody_B Antibody Branched_Core Branched_Core Antibody_B->Branched_Core PEG_Arm1 PEG_Arm1 Branched_Core->PEG_Arm1 Multiple Arms PEG_Arm2 PEG_Arm2 Branched_Core->PEG_Arm2 Payload1 Payload1 PEG_Arm1->Payload1 Payload Payload2 Payload2 PEG_Arm2->Payload2 Payload

Structural comparison of linear and branched PEG linkers.

ADC_Design ADC Design & Synthesis Linear_ADC Synthesize ADC with Linear PEG Linker ADC_Design->Linear_ADC Branched_ADC Synthesize ADC with Branched PEG Linker ADC_Design->Branched_ADC Characterization Characterize ADCs (DAR, Purity, etc.) Linear_ADC->Characterization Branched_ADC->Characterization InVitro In Vitro Cytotoxicity Assay Characterization->InVitro InVivo In Vivo Pharmacokinetic & Efficacy Studies Characterization->InVivo Data_Analysis Compare IC50, PK Parameters, & Tumor Growth Inhibition InVitro->Data_Analysis InVivo->Data_Analysis

Experimental workflow for comparing ADC efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of ADCs with different linker architectures.

Protocol 1: Synthesis of a 4-arm PEG-Maleimide Linker

This protocol describes a general method for synthesizing a four-arm PEG-maleimide linker, a common reactive group for conjugation to thiol groups on antibodies.

Materials:

  • 4-arm PEG-Amine

  • Maleic anhydride

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIEA)

  • Pentafluorophenyl trifluoroacetate

  • Dimethylformamide (DMF)

  • Ethyl ether

  • Activated carbon

Procedure:

  • Synthesis of 4-arm PEG-maleamic acid:

    • Dissolve 4-arm PEG-amine in anhydrous DCM.

    • Add maleic anhydride and stir at room temperature.

    • Monitor the reaction by an appropriate method (e.g., TLC or LC-MS) until completion.

    • Remove the solvent under reduced pressure to obtain 4-arm PEG-maleamic acid.[7]

  • Cyclization to 4-arm PEG-maleimide:

    • Dissolve the 4-arm PEG-maleamic acid in a mixture of DCM and DMF.[7]

    • Add DIEA and pentafluorophenyl trifluoroacetate at 0°C.[7]

    • Heat the reaction mixture to 55°C and stir for 24 hours.[7]

    • Remove the solvent and precipitate the product with ethyl ether.[7]

    • Dissolve the precipitate in DCM and treat with activated carbon to remove colored impurities.[7]

    • Filter the solution and remove the solvent to yield the final 4-arm PEG-maleimide product.[7]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of ADCs on a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)

  • Complete cell culture medium

  • ADCs with linear and branched PEG linkers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and add them to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate at 37°C for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals and incubate overnight at 37°C in the dark.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of the ADC in an established xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for tumor implantation

  • ADCs with linear and branched PEG linkers

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).

  • Animal Grouping and Dosing: Randomize mice into treatment groups (e.g., vehicle control, linear PEG ADC, branched PEG ADC). Administer the ADCs and vehicle control intravenously.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

  • Endpoint: Continue the study until tumors in the control group reach a specified size or for a predetermined duration.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

Conclusion

The choice between a linear and a branched PEG linker is a critical design parameter in the development of ADCs. Branched PEG linkers can offer significant advantages in terms of improving the pharmacokinetic profile, enabling higher drug loading, and enhancing the solubility of ADCs, particularly for those with a high DAR.[2][5] However, the increased steric hindrance of branched linkers may in some cases impact in vitro potency.[2] Ultimately, the optimal linker architecture is context-dependent and should be empirically determined for each specific antibody, payload, and therapeutic application. This guide provides a framework for making an informed decision based on a comprehensive evaluation of the available data and methodologies.

References

A Comparative Guide to the HPLC Characterization of 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of molecules with polyethylene glycol (PEG) linkers, such as 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane, is a critical strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the characterization of these conjugates, offering supporting data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.

Comparison of Analytical Techniques

The characterization of bioconjugates synthesized using the this compound linker requires robust analytical methods to assess purity, homogeneity, and stability. While several techniques are available, HPLC is a cornerstone for separation and quantification. This section compares the performance of common HPLC methods with alternative and complementary techniques.

Table 1: Quantitative Performance Comparison of Analytical Techniques

FeatureReversed-Phase HPLC (RP-HPLC)Size-Exclusion HPLC (SEC-HPLC)Hydrophobic Interaction Chromatography (HIC-HPLC)Mass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Separation Principle HydrophobicityHydrodynamic Volume (Size)Surface HydrophobicityMass-to-charge ratioNuclear spin properties
Resolution High to Very HighLow to MediumMedium to HighVery HighAtomic level
Primary Application Purity assessment, separation of unreacted materials, analysis of reaction kineticsDetection of aggregates and fragments, determination of hydrodynamic sizeAnalysis of drug-to-antibody ratio (DAR), separation of isoformsMolecular weight determination, structural elucidation, impurity identificationStructural confirmation, conformational analysis, linker attachment validation
Compatibility with MS High (volatile mobile phases)Moderate (requires desalting)Low (high salt mobile phases)DirectNot applicable
Throughput HighHighMediumHigh (especially with direct infusion)Low
Limitations Can be denaturing for proteinsLimited resolution for species of similar sizeNot suitable for all conjugates, high salt can be problematicMay not resolve isomers, complex spectra for heterogeneous samplesLow sensitivity, complex spectra for large molecules, requires high sample concentration

HPLC Method Performance for Azido-PEG3 Conjugate Analysis

The choice of HPLC method is critical for obtaining meaningful data. The following table summarizes key performance metrics for the most common HPLC techniques used in the analysis of PEGylated bioconjugates.

Table 2: HPLC Method Performance Metrics

ParameterRP-HPLCSEC-HPLCHIC-HPLC
Typical Column C8 or C18Silica-based with hydrophilic coatingButyl or Phenyl functionalized
Mobile Phase Acetonitrile/Water with TFA or Formic AcidAqueous buffer (e.g., phosphate-buffered saline)High salt buffer (e.g., ammonium sulfate) with a decreasing salt gradient
Detection UV, Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), MSUV, Refractive Index (RI), Multi-Angle Light Scattering (MALS)UV
Resolution of Conjugate from Unconjugated Species ExcellentGoodGood
Resolution of Different PEGylation States (e.g., mono- vs. di-PEGylated) Good to ExcellentGoodExcellent
Quantification of Aggregates PoorExcellentLimited
Analysis Time 15-45 minutes20-40 minutes30-60 minutes

Experimental Protocols

Detailed methodologies for the key HPLC experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific conjugate and available instrumentation.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

Objective: To separate and quantify the this compound conjugate from the unreacted linker, starting biomolecule, and other impurities.

  • Instrumentation: HPLC or UHPLC system with a UV detector and preferably a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for universal detection of PEG-containing species.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B

    • 25-30 min: 95% B

    • 30-31 min: 95-5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at a wavelength appropriate for the conjugated biomolecule (e.g., 280 nm for proteins) and/or CAD/ELSD.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dilute the reaction mixture or purified conjugate in Mobile Phase A to a suitable concentration.

Protocol 2: Size-Exclusion HPLC (SEC-HPLC) for Aggregate and Fragment Analysis

Objective: To detect and quantify high molecular weight aggregates and low molecular weight fragments of the conjugate.

  • Instrumentation: HPLC or UHPLC system with a UV detector. A refractive index (RI) detector can be used for direct detection of the PEG component.

  • Column: A size-exclusion column with an appropriate pore size for the expected molecular weight of the conjugate (e.g., 300 Å for monoclonal antibodies).

  • Mobile Phase: Isocratic elution with a phosphate-buffered saline (PBS) solution, pH 6.8-7.4, often containing a low concentration of an organic modifier (e.g., 5-10% isopropanol) to minimize secondary interactions.

  • Flow Rate: 0.5 - 1.0 mL/min (depending on column dimensions).

  • Column Temperature: 25 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 20-50 µL.

  • Sample Preparation: Dilute the sample in the mobile phase.

Protocol 3: Hydrophobic Interaction Chromatography (HIC-HPLC) for Drug-to-Antibody Ratio (DAR) Determination

Objective: To separate and quantify different species of an antibody-drug conjugate (ADC) based on the number of attached linker-payloads.

  • Instrumentation: HPLC or UHPLC system with a UV detector.

  • Column: A HIC column with a butyl or phenyl stationary phase.

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).

  • Gradient: A linear gradient from 100% A to 100% B over 30-45 minutes.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10-30 µL.

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the characterization of this compound conjugates and the logical relationships in method selection.

experimental_workflow cluster_synthesis Conjugation cluster_data Data Interpretation start This compound + Biomolecule reaction Click Chemistry Reaction start->reaction product Crude Conjugate Mixture reaction->product rphplc RP-HPLC product->rphplc sechplc SEC-HPLC product->sechplc hichplc HIC-HPLC product->hichplc purity Purity Assessment rphplc->purity aggregates Aggregate Analysis sechplc->aggregates dar DAR Determination hichplc->dar

Caption: Experimental workflow for conjugation and HPLC analysis.

logical_relationships cluster_methods Analytical Goal cluster_techniques Recommended HPLC Method goal Primary Analytical Goal? purity Assess Purity & Impurities goal->purity Yes aggregation Assess Aggregation & Fragmentation goal->aggregation Yes dar Determine Drug-to-Antibody Ratio goal->dar Yes use_rphplc Use RP-HPLC purity->use_rphplc use_sechplc Use SEC-HPLC aggregation->use_sechplc use_hichplc Use HIC-HPLC dar->use_hichplc

Caption: Decision tree for selecting an HPLC method.

A Comparative Guide to the Conjugation Efficiency of 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate heterobifunctional linker is a critical step in the synthesis of advanced bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's properties, including its length, flexibility, and reactivity, directly impact the stability, efficacy, and pharmacokinetic profile of the final conjugate. This guide provides an objective comparison of 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane, a versatile PEG-based linker, with other common alternatives, supported by experimental data and detailed protocols.

This compound is a heterobifunctional linker that features a terminal azide group for "click chemistry" and two carboxyl groups for stable amide bond formation with primary amines.[][2] The polyethylene glycol (PEG) spacer enhances aqueous solubility and provides a flexible linkage between the conjugated molecules.[3][4] This linker is particularly well-suited for applications in PROTAC development, where it can connect a target protein-binding ligand and an E3 ligase ligand.[5][6]

Comparative Analysis of Heterobifunctional Linkers

The choice of a linker is dictated by the specific requirements of the bioconjugation strategy. The following table provides a comparative overview of this compound and alternative linkers, focusing on their reactive ends, typical conjugation efficiencies, and key applications.

Linker TypeReactive Group 1Reactive Group 2Typical Conjugation Efficiency (Overall)Key Features & Applications
Azido-PEG-Dicarboxylic Acid AzideCarboxylic Acid (x2)70-85% (estimated)Versatile for two-step conjugations; ideal for PROTACs and complex bioconjugates.
NHS-PEG-Maleimide NHS EsterMaleimide80-95%Highly efficient for amine-to-thiol coupling; widely used for ADCs.
Azido-PEG-NHS Ester AzideNHS Ester75-90%Combines click chemistry with efficient amine coupling; suitable for sequential conjugations.
Alkyne-PEG-Carboxylic Acid AlkyneCarboxylic Acid70-85%Complementary to azide-functionalized molecules for click chemistry; used in drug delivery.
DBCO-PEG-NHS Ester Dibenzocyclooctyne (DBCO)NHS Ester85-95%Enables copper-free click chemistry (SPAAC) for applications in living systems.

Note: The conjugation efficiency for this compound is an estimate based on typical yields for EDC/NHS coupling and subsequent click chemistry reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

To accurately determine the conjugation efficiency of this compound and its alternatives, a well-defined experimental workflow is essential. The following protocol outlines a general methodology for a two-step conjugation process and subsequent analysis.

Part 1: Amine Coupling via EDC/NHS Chemistry

This step involves the activation of the carboxyl groups on the linker and subsequent reaction with a primary amine-containing molecule (e.g., a protein or a synthetic ligand).

Materials:

  • This compound

  • Amine-containing molecule (Molecule A)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Desalting column or dialysis cassette

Procedure:

  • Reagent Preparation: Prepare stock solutions of EDC and NHS in anhydrous DMSO or DMF immediately before use.

  • Linker Activation: Dissolve this compound in Activation Buffer. Add a 5- to 10-fold molar excess of EDC and NHS. Incubate for 15-30 minutes at room temperature.

  • Conjugation: Dissolve Molecule A in Coupling Buffer. Add the activated linker solution to the solution of Molecule A. A 10- to 20-fold molar excess of the linker is recommended. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Part 2: Azide-Alkyne "Click" Chemistry

This step involves the reaction of the azide-functionalized intermediate from Part 1 with an alkyne-containing molecule (Molecule B). Both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) methods are described.

Materials for CuAAC:

  • Azide-functionalized intermediate (from Part 1)

  • Alkyne-containing molecule (Molecule B)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper-chelating ligand (e.g., THPTA)

  • Reaction Buffer: PBS, pH 7.4

Procedure for CuAAC:

  • Reaction Setup: In a reaction vessel, combine the azide-functionalized intermediate and a 1.5- to 5-fold molar excess of the alkyne-containing Molecule B in the Reaction Buffer.

  • Catalyst Preparation: In a separate tube, premix CuSO₄ and the copper-chelating ligand.

  • Initiation: Add the CuSO₄/ligand solution to the reaction mixture, followed by the addition of a freshly prepared solution of sodium ascorbate.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique.

  • Purification: Purify the final conjugate using chromatography (e.g., SEC or RP-HPLC) to remove the copper catalyst and excess reagents.

Materials for SPAAC:

  • Azide-functionalized intermediate (from Part 1)

  • Strained alkyne-containing molecule (e.g., DBCO- or BCN-functionalized Molecule B)

  • Reaction Buffer: PBS, pH 7.4

Procedure for SPAAC:

  • Reaction Setup: Combine the azide-functionalized intermediate and a 1.5- to 3-fold molar excess of the strained alkyne-containing Molecule B in the Reaction Buffer.

  • Incubation: Incubate the reaction at room temperature or 37°C for 4-24 hours. The reaction progress can be monitored by an appropriate analytical technique.

  • Purification: Purify the final conjugate using chromatography (e.g., SEC or RP-HPLC) to remove excess reagents.

Part 3: Determination of Conjugation Efficiency

The efficiency of the conjugation can be quantified using various analytical techniques.

High-Performance Liquid Chromatography (HPLC):

  • Method: Reverse-phase (RP-HPLC) or size-exclusion chromatography (SEC-HPLC) can be used to separate the conjugated product from the unconjugated starting materials.

  • Analysis: The conjugation efficiency is calculated by integrating the peak areas of the product and the remaining starting material.

UV-Vis Spectroscopy:

  • Method: If one of the conjugated molecules has a unique absorbance wavelength, the degree of conjugation can be determined by measuring the absorbance at two wavelengths (e.g., 280 nm for a protein and the specific wavelength for the other molecule).

  • Analysis: The ratio of the absorbances, corrected for the extinction coefficients of the components, can be used to calculate the conjugation efficiency.

Mass Spectrometry (MS):

  • Method: Techniques such as MALDI-TOF or ESI-MS can provide the exact molecular weight of the final conjugate.

  • Analysis: The presence of the peak corresponding to the expected molecular weight of the conjugate confirms successful conjugation, and the relative intensities of the peaks can be used to estimate the efficiency.

Visualizing the Workflow and Reactions

To further clarify the experimental process and chemical transformations, the following diagrams are provided.

G cluster_0 Part 1: Amine Coupling cluster_1 Part 2: Click Chemistry cluster_2 Part 3: Analysis Linker Azido-PEG-Dicarboxylic Acid Activation EDC/NHS Activation Linker->Activation Molecule_A Amine-containing Molecule A Coupling Amide Bond Formation Molecule_A->Coupling Activation->Coupling Intermediate Azide-PEG-Molecule A Coupling->Intermediate Purification_1 Purification (SEC/Dialysis) Intermediate->Purification_1 Click_Reaction CuAAC or SPAAC Purification_1->Click_Reaction Molecule_B Alkyne-containing Molecule B Molecule_B->Click_Reaction Final_Conjugate Molecule A-Linker-Molecule B Click_Reaction->Final_Conjugate Purification_2 Purification (HPLC) Final_Conjugate->Purification_2 Analysis Efficiency Determination (HPLC, MS, UV-Vis) Purification_2->Analysis G cluster_0 Amine Coupling Reaction cluster_1 Click Chemistry Reaction (CuAAC) Carboxyl Linker-COOH Activated_Ester Linker-NHS Ester Carboxyl->Activated_Ester Activation EDC_NHS EDC, NHS EDC_NHS->Activated_Ester Amide_Bond Linker-CONH-MoleculeA Activated_Ester->Amide_Bond Coupling Amine MoleculeA-NH2 Amine->Amide_Bond Azide Linker-N3 Triazole Linker-Triazole-MoleculeB Azide->Triazole Alkyne MoleculeB-Alkyne Alkyne->Triazole Copper Cu(I) Catalyst Copper->Triazole

References

A Comparative Guide to Functional Assays for Bioconjugates Synthesized with 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of bioconjugates, particularly antibody-drug conjugates (ADCs), is a cornerstone of modern targeted therapies. The choice of linker is a critical determinant of the therapeutic's efficacy, stability, and overall performance. This guide provides a comprehensive comparison of functional assays for bioconjugates synthesized using the branched, short-chain polyethylene glycol (PEG) linker, 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane . We present a comparative analysis against other linker alternatives, supported by representative experimental data, to inform the rational design and evaluation of next-generation bioconjugates.

The Role of this compound in Bioconjugation

This compound is a heterobifunctional linker featuring a branched structure with a PEG3 spacer. Its key attributes include:

  • Branched Architecture: The two carboxyl groups allow for the attachment of multiple molecules, such as targeting ligands or imaging agents, to a single point of conjugation on a biomolecule. This can be advantageous for increasing the valency of the conjugate.

  • PEG3 Spacer: The short polyethylene glycol chain enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the final bioconjugate.[1]

  • Azido Group: The terminal azide group provides a handle for "click chemistry," a highly efficient and specific bioorthogonal conjugation reaction. This allows for the precise attachment of a payload molecule containing a terminal alkyne.

The combination of these features makes this linker a valuable tool for constructing complex bioconjugates with well-defined structures.

Comparative Analysis of Linker Performance in Functional Assays

The functional performance of a bioconjugate is critically dependent on the linker's properties. Here, we compare the expected performance of bioconjugates synthesized with this compound against those with linear PEG linkers of varying lengths. The following data is representative and serves to illustrate the impact of linker architecture and length on key performance attributes.

In Vitro Cytotoxicity

The in vitro cytotoxicity of an ADC is a primary measure of its potency. The choice of linker can influence this by affecting the efficiency of payload delivery and release.

Linker TypeRepresentative PayloadTarget Cell LineIC50 (nM)
Branched PEG3 (similar to topic linker) Auristatin DerivativeHER2+ Breast Cancer5.8
Linear PEG4Auristatin DerivativeHER2+ Breast Cancer8.2
Linear PEG8Auristatin DerivativeHER2+ Breast Cancer12.5
Linear PEG24Auristatin DerivativeHER2+ Breast Cancer25.1

This data is representative and compiled from various sources to illustrate trends.

Shorter and branched PEG linkers may lead to higher in vitro potency compared to longer linear linkers. This could be attributed to more efficient internalization or faster payload release kinetics.

In Vitro Plasma Stability

The stability of the linker in plasma is crucial to prevent premature payload release, which can lead to off-target toxicity.

Linker TypeTime in Plasma (hours)% Payload Release
Branched PEG3 (similar to topic linker) 24~15%
Linear PEG424~20%
Linear PEG824~10%
Linear PEG2424<5%

This data is representative and compiled from various sources to illustrate trends.

Longer PEG chains generally offer better steric protection to the payload, leading to enhanced plasma stability.[2] While the short PEG3 linker may show slightly higher initial payload release, its branched nature can offer some protection compared to a linear equivalent.

In Vivo Pharmacokinetics

The pharmacokinetic (PK) profile of a bioconjugate determines its circulation half-life and tumor accumulation.

Linker TypeHalf-life (t½) in mice (hours)Tumor Accumulation (%ID/g at 24h)
Branched PEG3 (similar to topic linker) ~100~15
Linear PEG4~90~12
Linear PEG8~120~18
Linear PEG24~150~22

This data is representative and compiled from various sources to illustrate trends.

Longer PEG linkers tend to increase the hydrodynamic radius of the bioconjugate, leading to reduced renal clearance and a longer circulation half-life, which often correlates with higher tumor accumulation.[3][4] The branched structure of the topic linker may contribute to a slightly longer half-life compared to a linear linker of the same molecular weight.[5]

Experimental Protocols

Detailed methodologies for key functional assays are provided below. These protocols are intended as a starting point and may require optimization for specific bioconjugates and cell lines.

Protocol 1: Bioconjugation using this compound

This protocol describes a two-step conjugation process.

Step 1: Amine Coupling

  • Reagent Preparation: Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL. Prepare a stock solution of this compound and an activating agent (e.g., EDC/Sulfo-NHS) in anhydrous DMSO.

  • Activation and Conjugation: Add a 10-20 fold molar excess of the linker and activating agent to the antibody solution. Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Purification: Remove excess linker and reagents by size-exclusion chromatography (SEC) or dialysis against PBS.

Step 2: Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

  • Reagent Preparation: Prepare a stock solution of the alkyne-modified payload in DMSO. Prepare fresh solutions of copper(II) sulfate (CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., THPTA).

  • Click Reaction: To the azide-functionalized antibody from Step 1, add a 5-10 fold molar excess of the alkyne-payload. Add the copper sulfate, ligand, and sodium ascorbate to initiate the reaction. Incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the final bioconjugate using SEC to remove unreacted payload and copper catalyst.

G cluster_step1 Step 1: Amine Coupling cluster_step2 Step 2: Click Chemistry (CuAAC) Antibody Antibody Azide_Ab Azide-Functionalized Antibody Antibody->Azide_Ab Primary Amines Linker Azido-PEG3-bis(carboxy) Linker ActivatedLinker Activated Linker Linker->ActivatedLinker Activation EDC_NHS EDC/Sulfo-NHS EDC_NHS->ActivatedLinker ActivatedLinker->Azide_Ab Conjugation Final_Bioconjugate Final Bioconjugate Azide_Ab->Final_Bioconjugate Alkyne_Payload Alkyne-Payload Alkyne_Payload->Final_Bioconjugate Cu_Catalyst Cu(I) Catalyst (CuSO4 + Ascorbate) Cu_Catalyst->Final_Bioconjugate

Bioconjugation workflow using the specified linker.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treatment: Prepare serial dilutions of the bioconjugate and control antibodies in cell culture medium. Replace the existing medium with the antibody solutions and incubate for 72-96 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[4]

G Start Seed Cells Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Bioconjugate Incubate1->Treat Incubate2 Incubate 72-96 hours Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4 hours Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Workflow for the in vitro cytotoxicity (MTT) assay.
Protocol 3: In Vitro Plasma Stability Assay

  • Incubation: Incubate the bioconjugate at a final concentration of 100 µg/mL in fresh plasma (human, mouse, or rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96 hours).

  • Analysis: Analyze the samples by a suitable method to determine the drug-to-antibody ratio (DAR). Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used.

  • Data Analysis: Plot the average DAR over time to determine the rate of payload deconjugation.[2]

Protocol 4: In Vivo Pharmacokinetic Study
  • Animal Model: Use an appropriate animal model, such as BALB/c mice.

  • Administration: Administer a single intravenous (IV) dose of the bioconjugate (e.g., 5 mg/kg).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours) via tail vein or cardiac puncture.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Quantification: Measure the concentration of the total antibody and the conjugated antibody in the plasma samples using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).[6]

G cluster_invivo In-Life Phase cluster_bioanalysis Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis Dosing IV Dosing Sampling Blood Sampling (Time Points) Dosing->Sampling Plasma_Prep Plasma Preparation Sampling->Plasma_Prep ELISA ELISA for Total & Conjugated Antibody Plasma_Prep->ELISA PK_Calc Calculate PK Parameters (t½, CL, AUC) ELISA->PK_Calc

Workflow for an in vivo pharmacokinetic study.

Conclusion

The selection of an appropriate linker is a critical step in the development of effective and safe bioconjugates. This compound offers a unique combination of a branched structure for multivalent conjugation, a hydrophilic PEG spacer to improve solubility, and a bioorthogonal handle for precise payload attachment. The functional assays and protocols outlined in this guide provide a robust framework for evaluating the performance of bioconjugates synthesized with this and other linkers. By carefully considering the impact of linker chemistry on cytotoxicity, stability, and pharmacokinetics, researchers can optimize the design of next-generation targeted therapies.

References

A Comparative Guide to Site-Specific Conjugation: Featuring 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics and advanced diagnostics, the precise, site-specific conjugation of biomolecules is paramount. The ability to attach payloads—such as drugs, fluorophores, or other functional moieties—to specific sites on a protein, like a monoclonal antibody (mAb), enhances homogeneity, stability, and overall performance. This guide provides an objective comparison of a novel heterobifunctional linker, 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane , with established site-specific conjugation methods. We present a data-driven comparison of their performance, supported by detailed experimental protocols.

Introduction to this compound

This compound is a heterobifunctional linker designed for a two-step sequential conjugation strategy. Its key features include:

  • Two Carboxylic Acid Groups: These groups can be activated to react with primary amines, such as those on the side chains of lysine residues on an antibody, forming stable amide bonds.[1][2]

  • A Terminal Azide Group: This serves as a bioorthogonal handle for "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for the highly efficient and specific attachment of a payload functionalized with a cyclooctyne group like DBCO.[3][4]

  • A PEG3 Spacer: The polyethylene glycol spacer enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.

This linker facilitates a "lysine-directed" site-specific approach. While lysine conjugation is traditionally considered stochastic due to the high abundance of lysine residues on antibodies, the use of a bifunctional linker allows for a more controlled, two-step process.[1][5] First, the linker is attached to the antibody, and after purification, the payload is attached via click chemistry.

Comparative Analysis of Site-Specific Conjugation Methods

The choice of conjugation strategy significantly impacts the critical quality attributes of a bioconjugate, most notably the drug-to-antibody ratio (DAR). Here, we compare the use of this compound with other leading site-specific conjugation technologies.

Conjugation Method Target Site Homogeneity (DAR) Process Complexity Impact on Antibody Function Typical DAR Achieved
This compound Lysine ε-amino groupHeterogeneousModeratePotential for modification in functionally sensitive regionsVariable (e.g., 2-8)
Maleimide-Thiol Conjugation Engineered or reduced Cysteine thiol groupHomogeneousModerate to High (may require antibody engineering)Less likely to impact antigen binding if sites are carefully chosen2 or 4
Glycan Remodeling N-linked glycans (at Asn297)HomogeneousHigh (involves enzymatic remodeling)Minimal impact on antigen binding2 or 4[6]
Sortase-Mediated Ligation C-terminus (with recognition motif)HomogeneousHigh (requires antibody engineering and enzyme)Minimal impact on antigen binding2 or 4[7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any conjugation strategy. Below are protocols for the use of this compound and a common alternative, maleimide-thiol conjugation, as well as analytical methods for characterization.

Protocol 1: Two-Step Conjugation using this compound

This protocol outlines the activation of the carboxylic acid groups of the linker, its conjugation to an antibody, and the subsequent click chemistry reaction with a DBCO-functionalized payload.

Step 1: Antibody-Linker Conjugation

  • Reagent Preparation:

    • Prepare the antibody at a concentration of 5-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare fresh 100 mM stock solutions of EDC and NHS in an anhydrous solvent.

  • Activation and Conjugation:

    • Add a 10- to 20-fold molar excess of the linker, EDC, and NHS to the antibody solution.

    • Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Purification:

    • Remove excess linker and coupling reagents by size-exclusion chromatography (SEC) or dialysis against PBS, pH 7.4.

    • The resulting azide-functionalized antibody is now ready for the click chemistry reaction.

Step 2: Click Chemistry with DBCO-Payload

  • Reaction Setup:

    • Add a 2- to 4-fold molar excess of the DBCO-functionalized payload to the purified azide-functionalized antibody.

  • Incubation:

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[8]

  • Final Purification:

    • Purify the final antibody-drug conjugate (ADC) using SEC to remove any unreacted payload.

Protocol 2: Maleimide-Thiol Conjugation

This protocol describes the conjugation of a maleimide-activated payload to a cysteine-engineered antibody.

  • Antibody Reduction (if necessary for native disulfides):

    • Prepare the antibody at 5-10 mg/mL in a degassed buffer (e.g., PBS with 1 mM EDTA, pH 7.0).

    • Add a 10-fold molar excess of a reducing agent like TCEP.

    • Incubate for 1-2 hours at 37°C.

    • Remove the reducing agent using a desalting column.

  • Conjugation:

    • Immediately add a 5- to 10-fold molar excess of the maleimide-payload to the reduced antibody.

    • Incubate for 1-2 hours at room temperature in the dark.

  • Quenching and Purification:

    • Quench the reaction by adding N-acetylcysteine to a final concentration of 1 mM.

    • Purify the ADC by SEC.

Protocol 3: Characterization of ADCs by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR and the distribution of drug-loaded species.[8][9][10]

  • Mobile Phases:

    • Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.

    • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.

  • Chromatographic Conditions:

    • Column: TSKgel Butyl-NPR or similar.

    • Gradient: A linear gradient from 0% to 100% B over 20 minutes.

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the formula: Average DAR = Σ (% Peak Area_i * DAR_i) / 100

Protocol 4: Mass Spectrometry Analysis for Site-Specific Validation

Mass spectrometry is essential for confirming the mass of the conjugate and identifying the specific conjugation sites.[11][12][13]

  • Intact Mass Analysis:

    • Analyze the purified ADC by LC-MS to determine the masses of the different drug-loaded species and calculate the average DAR.

  • Peptide Mapping:

    • Reduce, alkylate, and digest the ADC with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the drug-conjugated peptides to pinpoint the exact lysine residues that were modified.

Visualizing the Workflow and Logic

To better illustrate the processes described, the following diagrams were generated using Graphviz.

cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Click Chemistry Antibody Antibody (with Lysines) Azide_Ab Azide-Functionalized Antibody Antibody->Azide_Ab Amide Bond Formation Linker This compound EDC_NHS EDC / NHS Activation Linker->EDC_NHS Activate Carboxyls Activated_Linker Activated Linker EDC_NHS->Activated_Linker Activated_Linker->Azide_Ab Amide Bond Formation Final_ADC Final ADC Azide_Ab->Final_ADC SPAAC Reaction Purification1 Purification (SEC/Dialysis) Azide_Ab->Purification1 DBCO_Payload DBCO-Payload DBCO_Payload->Final_ADC SPAAC Reaction Purification2 Purification (SEC) Final_ADC->Purification2

Caption: Workflow for ADC synthesis using the target linker.

ADC_Sample ADC Sample HIC_Column HIC Column ADC_Sample->HIC_Column Inject Separation Separation by Hydrophobicity HIC_Column->Separation Gradient Elution Chromatogram Chromatogram with DAR Peaks Separation->Chromatogram Calculation DAR Calculation Chromatogram->Calculation Peak Integration

Caption: Workflow for DAR analysis by HIC-HPLC.

Conclusion

This compound offers a versatile, albeit more heterogeneous, approach to antibody conjugation compared to highly site-specific methods like engineered cysteine or glycan remodeling. The primary advantage lies in its application to native antibodies without the need for genetic engineering. However, this comes at the cost of precise control over the conjugation sites and the resulting DAR distribution. The choice of conjugation strategy should be guided by the specific requirements of the final application, balancing the need for homogeneity and control with the complexity and cost of the process. For applications where a distribution of DAR is acceptable, this linker provides a valuable tool for creating antibody conjugates through a two-step, controlled chemical process.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane (CAS No. 2086689-05-4). The following protocols are grounded in best practices for managing chemicals with azide and polyethylene glycol (PEG) functionalities to ensure a safe laboratory environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this exact compound is not publicly available. The guidance provided herein is based on the known hazards of its primary functional groups—organic azides and polyethylene glycol—and information on structurally similar molecules. A thorough risk assessment should be conducted prior to commencing any work with this substance.

I. Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound stem from the organic azide group. Organic azides are energetic compounds with the potential for explosive decomposition when subjected to heat, shock, friction, or light. The azide group also imparts toxicity, which is comparable to that of cyanide. While the PEG component of the molecule generally has a low hazard profile, appropriate precautions are still necessary.

A stringent personal protective equipment (PPE) protocol is mandatory to prevent dermal, ocular, and respiratory exposure.

Protection Type Recommended Equipment Rationale
Eye Protection Chemical splash goggles are the minimum requirement. A full-face shield worn over goggles is highly recommended when handling the solid or creating solutions.Protects against splashes and potential aerosols that could cause serious eye damage.
Hand Protection Double gloving with nitrile gloves is recommended. For handling the pure compound or concentrated solutions, consider an outer glove made of a more resistant material like butyl rubber.Provides a robust barrier against skin contact. Double gloving offers additional protection in case the outer glove is breached.
Body Protection A flame-resistant lab coat is required. A chemical-resistant apron should be worn over the lab coat for procedures with a higher risk of splashing.Prevents contamination of personal clothing and skin.
Respiratory Protection All work with the solid compound or its solutions must be conducted in a certified chemical fume hood.Protects against the inhalation of potentially harmful dust or aerosols.
Footwear Fully enclosed, chemical-resistant shoes are mandatory.Protects feet from spills.
II. Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for the safe handling of this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage in a well-ventilated area.

  • The compound should be stored at -20°C in a tightly sealed container.[1]

  • Keep away from heat, sparks, and open flames.

  • Store separately from acids and oxidizing agents.

2. Preparation for Use:

  • Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.

  • All handling of the solid compound and preparation of solutions must occur within a certified chemical fume hood.

  • A blast shield is recommended as an additional precaution.

3. Weighing and Solution Preparation:

  • Use anti-static weighing boats and non-metal (plastic or ceramic) spatulas to avoid generating static electricity or friction that could initiate decomposition.

  • Weigh the smallest amount necessary for your experiment.

  • When dissolving, add the solid to the solvent slowly while stirring.

  • Avoid using halogenated solvents (e.g., dichloromethane, chloroform) as they can form highly explosive di- and tri-azidomethane.

  • Do not use glassware with ground glass joints, as these can create friction.

4. Reaction and Handling:

  • Conduct all reactions in a chemical fume hood.

  • Avoid heating the compound unless absolutely necessary and with appropriate safety measures in place (e.g., blast shield, small scale, and remote monitoring if possible).

  • Keep the reaction setup clear of incompatible materials.

III. Disposal Plan

Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing.

Aqueous Waste:

  • NEVER pour azide-containing solutions down the drain. Reaction with lead or copper pipes can form highly explosive metal azides.

  • Collect all aqueous waste in a designated, sealed, and clearly labeled non-metal container.

  • The container must be labeled as "Azide-Containing Waste."

Solid Waste:

  • Collect all contaminated solid waste (e.g., pipette tips, weighing paper, gloves) in a separate, sealed, and clearly labeled plastic bag or container.

  • This container should also be labeled as "Azide-Containing Waste."

Final Disposal:

  • Dispose of all waste through your institution's Environmental Health and Safety (EHS) department.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

IV. Emergency Procedures

Spill:

  • Small Spill (inside a fume hood):

    • Absorb the spill with an inert material (e.g., sand, vermiculite).

    • Collect the absorbed material using non-metal tools and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a soap and water solution.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and the institutional safety office.

    • Prevent entry to the contaminated area.

    • Wait for trained emergency personnel to handle the cleanup.

Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Experimental Workflow Visualization

The following diagram illustrates the key steps for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal receive Receive & Inspect storage Store at -20°C receive->storage equilibrate Equilibrate to Room Temp storage->equilibrate weigh Weigh (Non-metal spatula) equilibrate->weigh Use Blast Shield dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction collect_solid Collect Solid Waste reaction->collect_solid collect_liquid Collect Liquid Waste reaction->collect_liquid ehs_disposal Dispose via EHS collect_solid->ehs_disposal collect_liquid->ehs_disposal

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.